Product packaging for 3-phenacyl-UDP(Cat. No.:)

3-phenacyl-UDP

Cat. No.: B1245170
M. Wt: 522.3 g/mol
InChI Key: SEUHNFHNNANEAJ-DTZQCDIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-phenacyl-UDP, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O13P2 and its molecular weight is 522.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O13P2 B1245170 3-phenacyl-UDP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O13P2

Molecular Weight

522.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H20N2O13P2/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27)/t12-,14-,15-,16-/m1/s1

InChI Key

SEUHNFHNNANEAJ-DTZQCDIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

3-phenacyl-UDP
3-phenacyluridine diphosphate

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 3-Phenacyl-UDP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant stride for researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanism of action for the synthetic uracil nucleotide derivative, 3-phenacyl-UDP, has been elucidated. This technical guide provides an in-depth analysis of its biological target, functional activity, and the experimental framework used to determine its pharmacological profile.

Core Mechanism of Action: A Potent and Selective P2Y₆ Receptor Agonist

This compound has been identified as a potent and selective agonist for the human P2Y₆ receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1] Unlike an antagonist which blocks a receptor, an agonist binds to and activates the receptor, mimicking the effect of the endogenous ligand, in this case, uridine diphosphate (UDP).

The activation of the P2Y₆ receptor by this compound initiates a downstream signaling cascade. P2Y₆ receptors are coupled to Gq/11 proteins.[2][3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses.

Quantitative Analysis of Receptor Activation

The potency of this compound as a P2Y₆ receptor agonist has been quantified through in vitro pharmacological assays. The key parameter measured is the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response.

CompoundTarget ReceptorAgonist Potency (EC₅₀)Selectivity
This compoundHuman P2Y₆70 nM>500-fold selective

Table 1: Quantitative data for this compound at the human P2Y₆ receptor. The data indicates that a large phenacyl substituent at the N3 position of UDP is well-tolerated by the P2Y₆ receptor, resulting in a potent and highly selective agonist.[1]

Experimental Protocols: Measuring P2Y₆ Receptor Activation

The determination of this compound's agonist activity at the P2Y₆ receptor was achieved through a functional assay that measures the accumulation of intracellular inositol phosphates (IPs), a direct consequence of P2Y₆ receptor activation via the Gq/PLC pathway.

Cell Line: 1321N1 human astrocytoma cells stably expressing the recombinant human P2Y₆ receptor were utilized. These cells provide a clean system to study the specific effects of compounds on the receptor of interest without interference from other endogenous P2Y receptors.

Assay Principle: The assay measures the accumulation of [³H]inositol phosphates in cells pre-labeled with [³H]myo-inositol. The amount of radiolabeled IPs produced is directly proportional to the activation of the P2Y₆ receptor.

Detailed Methodology:

  • Cell Culture and Seeding: 1321N1-hP2Y₆ cells are cultured in appropriate media and seeded into 24-well plates.

  • Radiolabeling: The cells are incubated with [³H]myo-inositol in inositol-free medium for 16-24 hours to allow for its incorporation into cellular phosphoinositides.

  • Compound Incubation: The cells are washed and then incubated with varying concentrations of this compound in a buffer containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Assay Termination and Lysis: The incubation is stopped by the addition of an acidic solution (e.g., ice-cold formic acid), and the cells are lysed.

  • Purification of Inositol Phosphates: The cell lysates are neutralized, and the [³H]inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the EC₅₀ value for this compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the P2Y₆ receptor and the experimental workflow for its functional characterization.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6 P2Y₆ Receptor This compound->P2Y6 Binds & Activates Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response DAG->Cellular_Response Ca_release->Cellular_Response

Figure 1: P2Y₆ Receptor Signaling Pathway.

Experimental_Workflow A 1. Cell Seeding (1321N1-hP2Y₆ cells) B 2. Radiolabeling ([³H]myo-inositol) A->B C 3. Compound Incubation (this compound + LiCl) B->C D 4. Assay Termination & Lysis C->D E 5. IP Purification (Anion-Exchange Chromatography) D->E F 6. Quantification (Scintillation Counting) E->F G 7. Data Analysis (EC₅₀ Determination) F->G

References

3-phenacyl-UDP: A Selective Agonist for the P2Y6 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-phenacyl-uridine-5'-diphosphate (3-phenacyl-UDP), also known as PSB 0474, is a synthetic derivative of uridine diphosphate (UDP) that has emerged as a potent and selective agonist for the P2Y6 receptor. This G protein-coupled receptor (GPCR) is involved in a multitude of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. The selectivity of this compound for the P2Y6 receptor makes it a valuable tool for elucidating the receptor's functions and a potential starting point for the development of novel therapeutics targeting P2Y6-mediated pathways. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, associated signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound and other key P2Y6 receptor ligands. This data is essential for designing experiments and interpreting results related to P2Y6 receptor activation.

CompoundActionSpeciesAssay TypepEC50EC50 (nM)Reference
This compound (PSB 0474) Full AgonistHumanIP3 functional assay7.270
UDPEndogenous AgonistHuman---
MRS2693 (5-Iodo-UDP)Full AgonistHuman-7.815

Signaling Pathways of the P2Y6 Receptor

Activation of the P2Y6 receptor by agonists such as this compound initiates a canonical Gq/11 signaling cascade. This pathway plays a crucial role in translating the extracellular nucleotide signal into intracellular responses.

P2Y6 Receptor Signaling Cascade

P2Y6_Signaling Ligand This compound P2Y6 P2Y6 Ligand->P2Y6 Binds to Gq Gq P2Y6->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca IP3->Ca Mobilizes PKC PKC DAG->PKC Activates Ca->PKC Activates ERK ERK PKC->ERK Activates Downstream Downstream ERK->Downstream Leads to

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound at the P2Y6 receptor.

Experimental Workflow for P2Y6 Agonist Characterization

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound binding_assay Receptor Binding Assay synthesis->binding_assay ip1_assay IP1 Accumulation Assay binding_assay->ip1_assay ca_assay Calcium Mobilization Assay ip1_assay->ca_assay erk_assay ERK1/2 Phosphorylation Assay ca_assay->erk_assay data_analysis Data Analysis and Interpretation (EC50, Selectivity) erk_assay->data_analysis

Synthesis of this compound
P2Y6 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y6 receptor.

Materials:

  • Membranes from cells expressing the human P2Y6 receptor.

  • Radioligand (e.g., [³H]-UDP).

  • This compound and other test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂).

  • GF/C filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and other competing ligands.

  • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and the test compound or vehicle.

  • To determine non-specific binding, include wells with a high concentration of a known P2Y6 receptor antagonist (e.g., MRS2578) or a high concentration of the unlabeled endogenous ligand (UDP).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a sensitive and high-throughput method.

Materials:

  • Cells expressing the human P2Y6 receptor.

  • IP1-d2 conjugate (HTRF acceptor).

  • Anti-IP1 Cryptate conjugate (HTRF donor).

  • Stimulation buffer containing LiCl.

  • This compound and other test compounds.

  • White 384-well plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Seed the P2Y6-expressing cells into the 384-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Remove the culture medium and add the stimulation buffer containing LiCl to the cells. LiCl inhibits the degradation of IP1.

  • Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Add the IP1-d2 conjugate and the anti-IP1 Cryptate conjugate to the cell lysates.

  • Incubate at room temperature for the recommended time (e.g., 1 hour) to allow for the competitive binding to occur.

  • Measure the HTRF signal at 620 nm (Cryptate emission) and 665 nm (d2 emission) using a compatible plate reader.

  • Calculate the 665/620 nm ratio, which is inversely proportional to the amount of IP1 produced.

  • Determine the EC50 value of this compound from the concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following P2Y6 receptor activation.

Materials:

  • Cells expressing the human P2Y6 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and other test compounds.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the P2Y6-expressing cells into the plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Establish a baseline fluorescence reading.

  • Use the integrated liquid handler to add different concentrations of this compound to the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence intensity following agonist addition corresponds to the maximal calcium response.

  • Analyze the data to generate concentration-response curves and determine the EC50 value of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2, a downstream target in the P2Y6 signaling pathway, using Western blotting.

Materials:

  • Cells expressing the human P2Y6 receptor.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and Western blot transfer system.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed P2Y6-expressing cells and grow to near confluence.

  • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Stimulate the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, or run a parallel gel.

  • Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation relative to the unstimulated control.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y6 receptor. Its selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways and their physiological roles. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to characterize the effects of this compound and to screen for novel modulators of the P2Y6 receptor. A thorough understanding of the pharmacology and signaling of this receptor, facilitated by selective agonists like this compound, is crucial for advancing our knowledge of purinergic signaling and for the development of new therapeutic strategies.

The Role of 3-Phenacyl-UDP in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-phenacyl-uridine 5'-diphosphate (3-phenacyl-UDP), a key pharmacological tool in the study of purinergic signaling. We will explore its mechanism of action, its role in specific signaling pathways, and provide detailed experimental protocols for its characterization.

Introduction to this compound and P2Y6 Receptors

This compound, also known as PSB 0474, is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] The endogenous ligand for the P2Y6 receptor is uridine 5'-diphosphate (UDP). P2Y receptors are broadly classified into two subfamilies based on their G protein coupling: the Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) and the Gi-coupled receptors (P2Y12, P2Y13, and P2Y14). The P2Y6 receptor, being Gq-coupled, primarily signals through the activation of phospholipase C (PLC).

Pharmacological Profile of this compound

This compound is widely used in research due to its selectivity for the P2Y6 receptor over other P2Y receptor subtypes. This selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound.

ParameterReceptorValueSpeciesAssay TypeReference
EC50 P2Y670 nMHumanCalcium Mobilization[1][2]
pEC50 P2Y67.2HumanIP3 Functional Assay

Further research is needed to populate data on binding affinity (Ki) and selectivity against a full panel of P2Y receptors.

Signaling Pathways Activated by this compound

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream second messenger generation. Additionally, evidence suggests the involvement of other signaling molecules.

Gq/Phospholipase C Pathway

The canonical signaling pathway for the P2Y6 receptor is initiated by the activation of a heterotrimeric Gq protein. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gq_Signaling This compound This compound P2Y6 Receptor P2Y6 Receptor This compound->P2Y6 Receptor binds Gq Gq P2Y6 Receptor->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC activates Cellular Response Cellular Response PKC->Cellular Response leads to

P2Y6 Receptor Gq/PLC Signaling Pathway.
Downstream Signaling: NF-κB and Rho Activation

Beyond the primary Gq/PLC pathway, activation of the P2Y6 receptor by agonists like UDP has been shown to engage other important signaling pathways, including the activation of the transcription factor NF-κB and the small GTPase Rho. These pathways are crucial in mediating inflammatory responses and cell survival.

Downstream_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound P2Y6 Receptor P2Y6 Receptor This compound->P2Y6 Receptor Gq/PLC Gq/PLC Pathway P2Y6 Receptor->Gq/PLC RhoA-GDP RhoA-GDP (inactive) P2Y6 Receptor->RhoA-GDP activates RhoGEF IKK IKK Complex Gq/PLC->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates RhoA-GTP RhoA-GTP (active) RhoA-GDP->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK activates Cellular Response Cellular Response ROCK->Cellular Response Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription promotes

Downstream NF-κB and RhoA Activation.

Key Cellular Functions Modulated by this compound

Through the activation of these signaling pathways, this compound influences a range of cellular processes, particularly in the context of the nervous and immune systems.

  • Nitric Oxide (NO) Release: In glial cells such as astrocytes and microglia, this compound has been shown to increase the release of nitric oxide, a key signaling molecule involved in neurotransmission and inflammation.[1]

  • Apoptosis: Studies have indicated that this compound can induce apoptosis in astrocytes.[1]

  • Phagocytosis: P2Y6 receptor activation is implicated in the regulation of microglial phagocytosis, a critical process in the brain's response to injury and disease.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the dye's fluorescence properties change, which can be measured using a fluorescence plate reader or microscope.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

  • This compound stock solution

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Assay:

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a set period.

    • Automatically inject a solution of this compound at various concentrations.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow A Seed cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash to remove extracellular dye B->C D Measure baseline fluorescence C->D E Inject this compound D->E F Measure fluorescence response E->F G Analyze data and determine EC50 F->G

Workflow for Calcium Mobilization Assay.
Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies the amount of nitric oxide produced by cells by measuring the concentration of its stable metabolite, nitrite.

Principle: The Griess reagent reacts with nitrite in the sample to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-570 nm.

Materials:

  • Astrocyte or microglial cell cultures

  • This compound

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 1 to 100 µM.

  • Griess Reaction:

    • Add 50 µL of the cell supernatant or standard to a 96-well plate.

    • Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Use the standard curve to determine the nitrite concentration in each sample.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Astrocyte or other relevant cell types

  • This compound

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA.

    • Collect both adherent and floating cells and pellet them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is an invaluable tool for the specific investigation of P2Y6 receptor-mediated signaling. Its selectivity allows for the detailed dissection of the downstream pathways activated by this receptor, including the canonical Gq/PLC/Ca2+ cascade and the more recently identified NF-κB and Rho pathways. The experimental protocols provided in this guide offer a starting point for researchers to further explore the diverse physiological and pathophysiological roles of the P2Y6 receptor in various cellular contexts. Further characterization of the complete pharmacological profile of this compound, including its binding affinity and selectivity across all P2Y receptor subtypes, will continue to enhance its utility in purinergic signaling research and drug discovery.

References

Investigating the Downstream Effects of P2Y6 Receptor Activation by 3-phenacyl-UDP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling and cellular effects initiated by the activation of the P2Y6 receptor, with a specific focus on the synthetic agonist 3-phenacyl-UDP. This document details the primary signaling cascades, offers meticulously outlined experimental protocols for their investigation, and presents quantitative data for key pharmacological agents.

Introduction to the P2Y6 Receptor

The P2Y6 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Its endogenous ligand is uridine diphosphate (UDP).[1] The activation of the P2Y6 receptor is implicated in a diverse array of physiological and pathophysiological processes, including immune responses, cell migration, and tissue repair.[1][2] Consequently, the P2Y6 receptor has emerged as a promising therapeutic target for various diseases.

The Synthetic Agonist: this compound

This compound is a potent and selective synthetic agonist of the P2Y6 receptor. Its utility in research lies in its ability to specifically trigger P2Y6-mediated signaling pathways, allowing for the detailed investigation of their downstream consequences.

Data Presentation: Pharmacological Profile of P2Y6 Receptor Ligands

The following table summarizes the quantitative data for the endogenous ligand UDP and the synthetic agonist this compound, facilitating a comparative analysis of their potency.

LigandReceptorSpeciesAssay TypePotency (pEC50)Reference
UDPP2Y6HumanInositol Phosphate Accumulation6.8[3]
This compoundP2Y6HumanInositol Phosphate Accumulation7.2[3]

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by agonists such as this compound initiates two primary signaling cascades through its coupling to heterotrimeric G proteins, specifically Gαq and Gα12/13.[2][4]

Gαq-Mediated Pathway

The Gαq pathway is a canonical signaling cascade for many GPCRs, leading to an increase in intracellular calcium.

Gq_Pathway This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Gq Gαq P2Y6->Gq activates PLC Phospholipase Cβ (PLCβ) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase Cα (PKCα) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Effectors PKC->Downstream phosphorylates

Gαq Signaling Cascade
Gα12/13-Mediated Pathway

The Gα12/13 pathway primarily influences the actin cytoskeleton through the activation of the small GTPase RhoA.

G1213_Pathway This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 G1213 Gα12/13 P2Y6->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cofilin Cofilin ROCK->Cofilin phosphorylates (inactivates) Actin Actin Cytoskeleton (Stabilization) ROCK->Actin promotes stress fiber formation Cofilin->Actin depolymerizes

Gα12/13 Signaling Cascade

Experimental Protocols

To investigate the downstream effects of P2Y6 receptor activation by this compound, several key experimental methodologies can be employed.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium flux, a primary downstream event of Gαq activation.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture cells expressing P2Y6 receptor in a 96-well black-walled plate dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation 3. Incubate for 30-60 min at 37°C dye_loading->incubation wash 4. Wash cells to remove extracellular dye incubation->wash baseline 5. Measure baseline fluorescence wash->baseline agonist_addition 6. Add this compound baseline->agonist_addition kinetic_read 7. Measure fluorescence kinetically over time agonist_addition->kinetic_read ratio_calc 8. Calculate the ratio of emission at two excitation wavelengths (for Fura-2) kinetic_read->ratio_calc response_quant 9. Quantify the peak fluorescence change ratio_calc->response_quant

Calcium Mobilization Workflow

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably expressing the human P2Y6 receptor) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a Fura-2 AM loading solution (2 µM Fura-2 AM, 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS.

  • Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation filters (340 nm and 380 nm) and a single emission filter (510 nm).

  • Agonist Addition: After establishing a stable baseline fluorescence reading for 30 seconds, inject 20 µL of this compound at the desired concentration.

  • Data Acquisition: Continue to record fluorescence at both excitation wavelengths for at least 2 minutes.

  • Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. The change in this ratio over time reflects the change in intracellular calcium concentration.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLCβ activity by quantifying the accumulation of a stable downstream metabolite of IP3.

Detailed Methodology:

  • Cell Seeding: Seed P2Y6-expressing cells in a 96-well white plate and culture to confluency.

  • Cell Stimulation: Remove the culture medium and replace it with stimulation buffer containing a range of this compound concentrations and LiCl (10 mM, to inhibit IP1 degradation).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF-based IP-One assay kit according to the manufacturer's instructions.

  • Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the this compound concentration to determine the EC50 value.

Western Blotting for Phosphorylated Cofilin

This protocol allows for the detection of changes in the phosphorylation state of cofilin, a key downstream effector of the Gα12/13-Rho-ROCK pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment 1. Treat cells with This compound for varying time points lysis 2. Lyse cells in RIPA buffer with phosphatase inhibitors cell_treatment->lysis quantification 3. Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page 4. Separate proteins by SDS-PAGE quantification->sds_page transfer 5. Transfer proteins to a PVDF membrane sds_page->transfer blocking 6. Block the membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab 7. Incubate with primary antibodies (anti-phospho-cofilin and anti-total-cofilin) blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Detect with an ECL substrate secondary_ab->detection

Western Blot Workflow

Detailed Methodology:

  • Cell Treatment and Lysis: Treat P2Y6-expressing cells with 10 µM this compound for 0, 5, 15, and 30 minutes. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated cofilin (Ser3) (e.g., 1:1000 dilution in 5% BSA/TBST).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total cofilin to normalize for protein loading.

Conclusion

This technical guide provides a foundational framework for investigating the downstream effects of P2Y6 receptor activation by this compound. The detailed signaling pathways, quantitative data, and experimental protocols herein serve as a valuable resource for researchers in academia and industry. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the P2Y6 receptor.

References

The Structure-Activity Relationship of 3-Phenacyl-UDP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-phenacyl-uridine-5'-diphosphate (3-phenacyl-UDP), a potent and selective agonist for the P2Y6 receptor. This document outlines its biological activity, the signaling pathways it modulates, and detailed experimental methodologies for its study.

Core Concepts: Structure and Selectivity

This compound is a synthetic derivative of uridine diphosphate (UDP) characterized by the addition of a bulky phenacyl group at the N3 position of the uracil ring. This structural modification is pivotal to its pharmacological profile, dramatically enhancing its potency and selectivity for the human P2Y6 receptor over other P2Y receptor subtypes.

The key SAR finding is that while substitutions at the N3 position of uracil nucleotides are generally poorly tolerated by P2Y2 and P2Y4 receptors, the large phenacyl substituent is well-accommodated by the P2Y6 receptor. This leads to a significant increase in agonist activity at P2Y6, transforming the moderately active endogenous ligand UDP into a highly potent and selective tool for studying this receptor.

Quantitative Data Summary

The biological activity of this compound has been quantified, demonstrating its high potency and selectivity for the P2Y6 receptor. The following table summarizes the key activity data.

CompoundTarget ReceptorAgonist Activity (EC50)SelectivityReference
This compound Human P2Y670 nM>500-fold vs. P2Y2 & P2Y4[El-Tayeb et al., 2006]
Uridine Diphosphate (UDP)Human P2Y6~300 nM-[El-Tayeb et al., 2006]
Uridine Triphosphate (UTP)Human P2Y2Potent Agonist-[El-Tayeb et al., 2006]
Uridine Triphosphate (UTP)Human P2Y4Potent Agonist-[El-Tayeb et al., 2006]

Signaling Pathway of this compound at the P2Y6 Receptor

Activation of the P2Y6 receptor by this compound initiates a well-defined intracellular signaling cascade. The P2Y6 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to the various physiological responses mediated by the P2Y6 receptor.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

P2Y6 Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

  • Uridine-5'-diphosphate (UDP) sodium salt

  • Phenacyl bromide

  • A suitable base (e.g., potassium carbonate, K2CO3)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Solvents for HPLC (e.g., triethylammonium bicarbonate buffer, acetonitrile)

  • Lyophilizer

Procedure:

  • Reaction Setup: Dissolve UDP sodium salt in anhydrous DMF. Add an excess of a mild base, such as K2CO3, to the solution.

  • Alkylation: To the stirred suspension, add a solution of phenacyl bromide in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by preparative RP-HPLC. A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium bicarbonate) is typically used for elution.

  • Characterization and Final Product Preparation: Fractions containing the pure product are collected, pooled, and the solvent is removed by lyophilization to yield this compound as a solid. The final product should be characterized by NMR (¹H, ³¹P) and mass spectrometry to confirm its structure and purity.

P2Y Receptor Agonist Activity Assay (Inositol Phosphate Accumulation)

This protocol is based on the method described by El-Tayeb et al. (2006) for determining the potency of P2Y receptor agonists.

Materials:

  • 1321N1 astrocytoma cells stably expressing the human P2Y2, P2Y4, or P2Y6 receptor.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • [³H]myo-inositol.

  • Assay buffer (e.g., HEPES-buffered saline).

  • This compound and other test compounds.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture and Labeling: Plate the transfected 1321N1 cells in multi-well plates and grow to near confluency. The cells are then labeled overnight with [³H]myo-inositol in an inositol-free medium.

  • Agonist Stimulation: Prior to the assay, wash the cells with assay buffer. Add varying concentrations of this compound or other test agonists to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the stimulation by aspirating the medium and adding a cold solution of perchloric acid or another suitable extraction buffer.

  • Separation of Inositol Phosphates: Transfer the cell lysates to tubes containing a slurry of Dowex AG1-X8 resin. The negatively charged inositol phosphates bind to the anion-exchange resin.

  • Elution and Quantification: Wash the resin to remove unbound [³H]myo-inositol. Elute the total [³H]inositol phosphates with a high salt buffer (e.g., ammonium formate/formic acid).

  • Data Analysis: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter. Plot the concentration-response curves and calculate the EC50 values for each agonist.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Activity Assay UDP UDP Reaction N3-Alkylation Reaction UDP->Reaction Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Reaction Purification RP-HPLC Purification Reaction->Purification Characterization NMR & Mass Spec Purification->Characterization Final_Product Pure this compound Characterization->Final_Product Stimulation Stimulate with this compound Final_Product->Stimulation Cell_Culture Culture P2Y6-expressing cells Labeling Label with [³H]myo-inositol Cell_Culture->Labeling Labeling->Stimulation Extraction Extract Inositol Phosphates Stimulation->Extraction Separation Separate with Dowex Resin Extraction->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Calculate EC50 Quantification->Data_Analysis

Generalized Experimental Workflow

Conclusion

The addition of a phenacyl group at the N3 position of UDP is a key structural modification that confers high potency and selectivity for the P2Y6 receptor. This makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y6 receptor. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this compound and related compounds, facilitating further research in this area.

The Agonist Effect of 3-Phenacyl-UDP on Intracellular Calcium Mobilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic nucleotide analogue, 3-phenacyl-UDP, and its role as a potent and selective agonist for the P2Y6 receptor, leading to the mobilization of intracellular calcium. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying signaling pathways.

Core Concepts: P2Y6 Receptor Activation and Calcium Signaling

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by uridine diphosphate (UDP).[1] Like other P2Y receptors of its subclass (P2Y1, P2Y2, P2Y4, and P2Y11), the P2Y6 receptor primarily couples to Gq/11 proteins.[2] Activation of this signaling cascade initiates a well-defined pathway culminating in the release of calcium from intracellular stores.

Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. This elevation of intracellular calcium is a critical signaling event that mediates a variety of cellular responses.[2]

Quantitative Analysis of this compound Activity

This compound has been identified as a highly potent and selective full agonist for the human P2Y6 receptor. Its efficacy in stimulating intracellular calcium mobilization has been quantitatively assessed, demonstrating its superiority over the endogenous ligand, UDP, in certain contexts. The key quantitative metric for agonist potency is the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response.

CompoundReceptor TargetCell LineAssay TypeEC50 (nM)pEC50Reference
This compound Human P2Y61321N1 Astrocytoma (stably expressing hP2Y6)Intracellular Calcium Mobilization707.2[3]
UDPHuman P2Y61321N1 Astrocytoma (stably expressing hP2Y6)Intracellular Calcium Mobilization3006.5[3]

Table 1: Potency of this compound and UDP at the human P2Y6 receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

The following protocol outlines a standard methodology for measuring the intracellular calcium mobilization induced by this compound in a recombinant cell line expressing the P2Y6 receptor. This method is based on the procedures described in the characterization of novel P2Y receptor agonists.[3]

1. Cell Culture and Preparation:

  • Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor cDNA.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Cell Plating: Seed cells in 96-well, black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere of 5% CO2.

2. Fluorescent Calcium Indicator Loading:

  • Dye Preparation: Prepare a loading buffer solution containing a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM in a suitable buffer (e.g., Krebs-Ringer-HEPES).

  • Cell Loading: Aspirate the culture medium from the wells and wash the cells with the buffer. Add the loading buffer containing the fluorescent dye to each well and incubate for a specified time (e.g., 60 minutes) at 37°C in the dark to allow for dye uptake and de-esterification.

  • Washing: After incubation, wash the cells multiple times with the buffer to remove extracellular dye.

3. Agonist Preparation:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested for the dose-response curve.

4. Measurement of Intracellular Calcium:

  • Instrumentation: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).

  • Assay Procedure:

    • Place the 96-well plate containing the dye-loaded cells into the plate reader.

    • Establish a stable baseline fluorescence reading for a set period.

    • Use the automated injector to add the different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm.

    • The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration.

5. Data Analysis:

  • Response Calculation: The response is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Dose-Response Curve: Plot the response against the logarithm of the this compound concentration.

  • EC50 Determination: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_mobilization Intracellular Ca2+ Mobilization Ca_store->Ca_mobilization Release agonist This compound agonist->P2Y6 Binds

P2Y6 Receptor Signaling Pathway

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Plate P2Y6-expressing 1321N1 cells in a 96-well plate B 2. Culture cells to form a confluent monolayer A->B C 3. Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM) B->C D 4. Wash cells to remove extracellular dye C->D E 5. Place plate in a fluorescence plate reader (e.g., FlexStation) D->E F 6. Establish baseline fluorescence reading E->F G 7. Inject this compound at various concentrations F->G H 8. Record fluorescence change over time G->H I 9. Calculate peak fluorescence response H->I J 10. Plot dose-response curve I->J K 11. Determine EC50 value via non-linear regression J->K

Experimental Workflow for Calcium Mobilization Assay

Conclusion

This compound is a valuable pharmacological tool for the study of P2Y6 receptor function. Its high potency and selectivity make it an ideal agonist for inducing and investigating the downstream signaling events of P2Y6 activation, most notably the mobilization of intracellular calcium. The provided data and experimental protocols serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of purinergic signaling and its physiological and pathophysiological roles.

References

Exploring the Physiological Functions of the P2Y6 Receptor with 3-phenacyl-UDP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the P2Y6 receptor, a G protein-coupled receptor (GPCR) with emerging roles in inflammation, immune response, and cellular migration. We focus on the utility of 3-phenacyl-UDP, a potent and selective agonist, as a tool to elucidate the physiological and pathophysiological functions of this receptor. This document outlines the core signaling pathways, presents detailed experimental protocols, and summarizes key quantitative data to facilitate further research and drug development efforts targeting the P2Y6 receptor.

Introduction to the P2Y6 Receptor and this compound

The P2Y6 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides. Its endogenous agonist is uridine diphosphate (UDP). The P2Y6 receptor is expressed in a variety of tissues and cell types, including immune cells like microglia and neutrophils, as well as in smooth muscle and epithelial cells. Activation of the P2Y6 receptor has been linked to several physiological processes, including the promotion of phagocytosis by microglia, regulation of inflammatory responses, and control of cell migration.

This compound is a synthetic analog of UDP that has been characterized as a potent and selective agonist for the P2Y6 receptor. Its selectivity and potency make it a valuable pharmacological tool for studying the specific roles of the P2Y6 receptor, distinguishing its functions from those of other P2Y receptor subtypes.

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by an agonist such as this compound initiates a dual signaling cascade through the coupling to two distinct G protein families: Gαq and Gα12/13.

Gαq-Mediated Pathway

The canonical signaling pathway for the P2Y6 receptor is mediated by its coupling to Gαq proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of downstream target proteins and a variety of cellular responses.

Gq_Pathway cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Cellular_Response1 Cellular Response PKC->Cellular_Response1 Agonist This compound Agonist->P2Y6

P2Y6 Receptor Gαq Signaling Pathway
Gα13-Mediated Pathway

In addition to the Gαq pathway, the P2Y6 receptor can also couple to Gα13.[1] This interaction leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, and its activation by the P2Y6 receptor has been shown to be involved in the formation of membrane protrusions and the control of cell migration.[1]

Ga13_Pathway cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Ga13 Gα13 P2Y6->Ga13 RhoA RhoA Ga13->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Cellular_Response2 Cell Migration Cytoskeleton->Cellular_Response2 Agonist This compound Agonist->P2Y6

P2Y6 Receptor Gα13 Signaling Pathway

Quantitative Data for this compound

The following table summarizes the key quantitative data for the interaction of this compound with the P2Y6 receptor.

ParameterValueCell System/AssayReference
EC50 70 nMNot specified
Agonist Type Potent and Selective AgonistNot specified

Experimental Protocols

Detailed methodologies for key experiments to probe the physiological functions of the P2Y6 receptor using this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay is a primary method for confirming the activation of the Gαq pathway following P2Y6 receptor stimulation.

Objective: To measure the increase in intracellular calcium concentration in response to stimulation with this compound.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., HEK293 cells stably expressing P2Y6, or a relevant primary cell type).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution.

  • A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the P2Y6-expressing cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM in HBSS. Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate at 37°C for 1 hour.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove any excess extracellular dye.

  • Assay: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm, emission at 516 nm).

  • Baseline Reading: Record a stable baseline fluorescence for each well for 10-20 seconds.

  • Compound Addition: Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the peak response for each concentration of this compound and plot a dose-response curve to determine the EC50.

Calcium_Assay_Workflow A Seed P2Y6-expressing cells in multi-well plate B Load cells with calcium-sensitive dye (Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence in plate reader C->D E Add this compound (agonist) D->E F Record fluorescence change (calcium mobilization) E->F G Analyze data and generate dose-response curve F->G

Workflow for Intracellular Calcium Mobilization Assay
RhoA Activation Assay (G-LISA)

This assay quantifies the activation of the Gα13 pathway by measuring the amount of active, GTP-bound RhoA.

Objective: To determine if this compound stimulates RhoA activation in P2Y6-expressing cells.

Materials:

  • Cells expressing the P2Y6 receptor.

  • RhoA G-LISA Activation Assay Kit (colorimetric or luminescence-based).

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Culture and Treatment: Culture P2Y6-expressing cells to near confluency. Starve the cells in serum-free media for 2-4 hours before the experiment.

  • Stimulation: Treat the cells with this compound at a predetermined concentration (e.g., 10x EC50) for a short time course (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using the lysis buffer provided in the G-LISA kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • G-LISA Assay: a. Add equal protein amounts of each lysate to the wells of the Rho-GTP affinity plate provided in the kit. b. Incubate the plate to allow the active, GTP-bound RhoA to bind to the plate. c. Wash the wells to remove unbound proteins. d. Add a specific anti-RhoA antibody to the wells. e. Add a secondary antibody conjugated to horseradish peroxidase (HRP). f. Add the HRP substrate and measure the absorbance (colorimetric) or luminescence in a plate reader.

  • Data Analysis: The signal is directly proportional to the amount of active RhoA in the cell lysate. Compare the signal from this compound-treated cells to that of untreated cells.

Microglial Phagocytosis Assay

This assay assesses a key physiological function of P2Y6 receptor activation in immune cells.

Objective: To measure the effect of this compound on the phagocytic activity of microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2).

  • Fluorescently labeled particles (e.g., fluorescent microspheres or pHrodo Zymosan particles).

  • This compound stock solution.

  • Culture medium.

  • A fluorescence microscope or a flow cytometer.

Protocol:

  • Cell Plating: Plate microglia in a multi-well plate and allow them to adhere.

  • Pre-treatment: Treat the microglia with this compound at various concentrations for a specified time (e.g., 1 hour) at 37°C. Include an untreated control.

  • Phagocytosis Induction: Add the fluorescently labeled particles to each well and incubate for 1-2 hours to allow for phagocytosis.

  • Washing: Gently wash the cells multiple times with PBS to remove any non-ingested particles. A quenching solution can be used to quench the fluorescence of extracellular particles if necessary.

  • Quantification:

    • Fluorescence Microscopy: Capture images of multiple fields for each condition. Quantify the number of ingested particles per cell or the total fluorescence intensity per cell.

    • Flow Cytometry: Detach the cells and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of phagocytosed material.

  • Data Analysis: Compare the phagocytic activity in this compound-treated cells to the untreated control cells.

Phagocytosis_Assay_Workflow A Plate microglia in multi-well plate B Treat cells with This compound A->B C Add fluorescently labeled particles (e.g., zymosan) B->C D Incubate to allow phagocytosis C->D E Wash to remove non-ingested particles D->E F Quantify phagocytosis via microscopy or flow cytometry E->F G Analyze and compare treated vs. control F->G

Workflow for Microglial Phagocytosis Assay

Conclusion

This compound serves as a critical tool for dissecting the multifaceted roles of the P2Y6 receptor. By activating both Gαq and Gα13 signaling pathways, this potent and selective agonist allows for the detailed investigation of P2Y6-mediated physiological functions, from intracellular calcium signaling to complex cellular behaviors like phagocytosis and migration. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the P2Y6 receptor in inflammatory and immune-related disorders.

References

3-Phenacyl-UDP: A Technical Guide for its Application as a Selective P2Y6 Receptor Agagonist Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenacyl-uridine-5'-diphosphate (3-phenacyl-UDP) is a synthetic analog of uridine diphosphate (UDP) that has emerged as a valuable research tool for studying the P2Y6 receptor. This G protein-coupled receptor (GPCR) is involved in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. The discovery and characterization of potent and selective agonists like this compound have been instrumental in elucidating the specific roles of the P2Y6 receptor. This technical guide provides an in-depth overview of this compound, including its discovery, initial characterization, relevant experimental protocols, and a summary of its quantitative data.

Discovery and Initial Characterization

This compound was first synthesized and characterized by El-Tayeb and colleagues in 2006 as part of a study focused on developing selective agonists for pyrimidinergic P2Y receptors. Their work identified this compound as a potent and selective agonist for the human P2Y6 receptor.[1][2]

Chemical Structure

A 2D structure of this compound will be presented here.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the P2Y6 receptor.

CompoundReceptorAgonist Activity (EC50)SelectivityReference
This compoundHuman P2Y670 nMHighly selective for P2Y6 over other P2Y subtypes.[1][2]
UDPHuman P2Y6~300 nMAlso activates P2Y14 receptor.[1]

Signaling Pathway

Activation of the P2Y6 receptor by this compound initiates a well-defined signaling cascade. The P2Y6 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration triggers various downstream cellular responses.

P2Y6_Signaling_Pathway cluster_ER Ligand This compound P2Y6R P2Y6 Receptor Ligand->P2Y6R Binds to Gq Gq/11 P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Releases Ca2+ Response Downstream Cellular Responses Ca_cyto->Response Triggers

Caption: P2Y6 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a research tool.

Synthesis of this compound

While the specific, step-by-step protocol is detailed in the original publication by El-Tayeb et al. (2006), the general synthesis involves the alkylation of the N3 position of UDP with a phenacyl halide (e.g., 2-bromoacetophenone) in an appropriate solvent.

General Workflow for Synthesis:

Synthesis_Workflow Start Start with Uridine-5'-diphosphate (UDP) Reaction React UDP with 2-bromoacetophenone in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) Start->Reaction Purification Purify the crude product using ion-exchange chromatography and/or HPLC Reaction->Purification Characterization Characterize the final product by NMR spectroscopy and mass spectrometry Purification->Characterization End This compound Characterization->End

Caption: General Synthesis Workflow for this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of this compound in activating the P2Y6 receptor by measuring the resulting increase in intracellular calcium concentration.

Materials:

  • Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound stock solution.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Seeding: Seed the P2Y6 receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with a solution of Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Addition: Use the automated injector to add varying concentrations of this compound to the wells.

  • Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Inositol Phosphate Accumulation Assay

This assay provides a direct measure of PLC activation downstream of P2Y6 receptor stimulation.

Materials:

  • P2Y6 receptor-expressing cells.

  • Inositol-free cell culture medium.

  • [³H]myo-inositol.

  • LiCl solution.

  • This compound stock solution.

  • Formic acid.

  • Ammonium hydroxide.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Protocol:

  • Cell Labeling: Plate the cells and label them overnight with [³H]myo-inositol in inositol-free medium.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates.

  • Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding ice-cold formic acid.

  • Neutralization: Neutralize the samples with ammonium hydroxide.

  • Purification: Apply the samples to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]myo-inositol.

  • Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration to determine the EC50 value.

Macrophage IL-8 Release Assay

This functional assay can be used to investigate the downstream inflammatory effects of P2Y6 receptor activation by this compound in immune cells.

Materials:

  • Macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary macrophages.

  • Cell culture medium (e.g., RPMI-1640) with supplements.

  • This compound stock solution.

  • Lipopolysaccharide (LPS) for priming (optional).

  • Human IL-8 ELISA kit.

Protocol:

  • Cell Culture and Differentiation: Culture and differentiate THP-1 monocytes into macrophages using PMA.

  • Priming (Optional): In some experimental setups, macrophages may be primed with a low concentration of LPS to enhance the inflammatory response.

  • Stimulation: Treat the macrophages with varying concentrations of this compound for a specific time period (e.g., 4-24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IL-8 released against the concentration of this compound to assess the dose-dependent effect on this inflammatory cytokine.

Conclusion

This compound is a potent and selective P2Y6 receptor agonist that serves as an invaluable tool for researchers investigating the physiological and pathological roles of this receptor. Its well-defined mechanism of action and the availability of robust experimental protocols for its use facilitate the detailed study of P2Y6-mediated signaling and its downstream functional consequences. This technical guide provides a comprehensive resource for the effective application of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for 3-phenacyl-UDP in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the use of 3-phenacyl-UDP in in vitro cell culture experiments. It is critical to note that while initially investigated in the context of various purinergic receptors, This compound is a potent and selective agonist of the P2Y6 receptor . It is largely inactive at other P2Y receptors, including the P2Y14 receptor. Therefore, its application in cell culture is primarily for the specific activation of P2Y6-mediated signaling pathways.

The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP). Its activation is involved in a multitude of physiological and pathological processes, including inflammation, immune responses, cell migration, and phagocytosis. This compound, as a stable and selective agonist, is an invaluable tool for elucidating the roles of the P2Y6 receptor in these processes.

Mechanism of Action: P2Y6 Receptor Signaling

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to Gq/11 and Gα13 proteins.

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC).[1][2][3]

  • Gα13 Pathway: Coupling to Gα13 activates the RhoA/ROCK signaling pathway, which plays a crucial role in cytoskeletal rearrangements, such as the formation of filopodia and focal adhesions, thereby promoting cell migration.[1]

These signaling pathways ultimately lead to the activation of downstream transcription factors like NF-κB and NFATc2, modulating the expression of genes involved in inflammation and immune responses, such as cytokines and adhesion molecules.[3][4]

P2Y6 Signaling Pathway Diagram

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 binds Gq11 Gαq/11 P2Y6->Gq11 activates G13 Gα13 P2Y6->G13 activates PLC Phospholipase C (PLC) Gq11->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC NFATc2 NFATc2 Activation Ca_release->NFATc2 NFkB NF-κB Activation PKC->NFkB Cell Migration Cell Migration Cytoskeleton->Cell Migration Gene_Expression Gene Expression (e.g., IL-6, IL-8, CCL20) NFkB->Gene_Expression NFATc2->Gene_Expression Inflammatory Response Inflammatory Response Gene_Expression->Inflammatory Response

Caption: P2Y6 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various in vitro assays.

Table 1: Potency of this compound at the P2Y6 Receptor

ParameterValueCell Line/SystemReference
EC5070 nMAstrocytes and microglia[5]

Table 2: Functional Effects of this compound in Cell-Based Assays

Cell TypeAssayThis compound ConcentrationObserved EffectReference
A549 (human lung cancer)Cell Migration10 µMIncreased cell migration[1]
Caco-2 (colorectal cancer)Cell Migration10 µMIncreased cell migration[1]
Bone Marrow-Derived Macrophages (BMMs)IL-12p40 Production10 µM (priming)Potentiated Df-induced IL-12p40 production[4]
MicrogliaPhagocytosisConcentration-dependentTriggered microglial phagocytosis[6][7]
Vascular Endothelial CellsNF-κB ActivationNot specifiedInduced NF-κB activation and IL-8 expression[3]
Airway Epithelial CellsIL-6 and IL-8 ProductionNot specifiedInduced production of IL-6 and IL-8[3]

Experimental Protocols

Here we provide detailed protocols for key experiments using this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (select appropriate cell line expressing P2Y6) Reagent_Prep 2. Reagent Preparation (dissolve this compound in appropriate solvent, e.g., DMSO, then dilute in culture medium) Cell_Culture->Reagent_Prep Cell_Seeding 3. Cell Seeding (plate cells at desired density) Reagent_Prep->Cell_Seeding Treatment 4. Treatment (add this compound at various concentrations) Cell_Seeding->Treatment Incubation 5. Incubation (incubate for a defined period) Treatment->Incubation Endpoint_Assay 6. Endpoint Assay (e.g., Cell Viability, Cytokine ELISA, Migration Assay, Phagocytosis Assay) Incubation->Endpoint_Assay Data_Analysis 7. Data Analysis (quantify results and perform statistical analysis) Endpoint_Assay->Data_Analysis

Caption: General workflow for in vitro experiments.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

Materials:

  • Cells expressing the P2Y6 receptor

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Chemotaxis Assay (Boyden Chamber Assay)

This protocol is to assess the effect of this compound on cell migration.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (pore size appropriate for the cell type)

  • Cells of interest (e.g., neutrophils, macrophages, or cancer cells)

  • Serum-free culture medium

  • This compound

  • Chemoattractant (positive control, e.g., fMLP for neutrophils)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Culture cells to be tested and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare solutions of this compound in serum-free medium at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a negative control (serum-free medium alone) and a positive control.

  • Add 600 µL of the this compound solutions or controls to the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Add 200 µL of the cell suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours, depending on the cell type).

  • After incubation, remove the membrane. Scrape the cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated to the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as the number of migrated cells per field or as a chemotactic index (fold increase over the negative control).

Protocol 3: Cytokine Release Assay (ELISA)

This protocol is to measure the effect of this compound on the release of specific cytokines (e.g., IL-6, IL-8).

Materials:

  • Cells of interest (e.g., macrophages, epithelial cells)

  • 24-well cell culture plates

  • Complete culture medium

  • This compound

  • LPS or other inflammatory stimulus (if co-stimulation is required)

  • ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. If applicable, co-stimulate with another agent like LPS. Include appropriate controls.

  • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of the cytokine in each sample based on a standard curve.

Concluding Remarks

This compound is a valuable pharmacological tool for the specific activation of the P2Y6 receptor in in vitro settings. By using the protocols and data provided in these application notes, researchers can effectively investigate the diverse cellular functions mediated by P2Y6 signaling. It is essential to carefully select the appropriate cell system and optimize experimental conditions, such as concentration and incubation time, to obtain reliable and reproducible results. Always remember that this compound is a P2Y6 agonist and not a P2Y14 antagonist.

References

Protocol for dissolving and preparing 3-phenacyl-UDP for assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenacyl-UDP is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes. Activation of the P2Y6 receptor by agonists like this compound leads to the mobilization of intracellular calcium, making it a valuable tool for studying receptor function and for screening potential therapeutic agents. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays.

Chemical Properties

PropertyValue
Synonyms Nthis compound, 3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate
Molecular Formula C₁₇H₂₀N₂O₁₃P₂ (as free acid)
Molecular Weight 522.29 g/mol (as free acid)
Form Typically supplied as a disodium salt, either as a pre-dissolved aqueous solution or a lyophilized solid.
Solubility The disodium salt is soluble in water.[1] Many suppliers provide it as a 10 mM aqueous solution.[1]
Storage Store at -20°C.[1]
Stability Stable for at least 12 months when stored correctly at -20°C.[1] Short-term exposure to ambient temperature (up to one week) is generally acceptable.[1]
Purity Typically ≥95% as determined by HPLC.
Spectroscopic Properties λmax: 249 nm, ε: 16.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)

Experimental Protocols

Preparation of this compound Stock Solution (from Lyophilized Powder)

This protocol describes the preparation of a 10 mM stock solution of this compound disodium salt.

Materials:

  • This compound disodium salt (lyophilized powder)

  • Nuclease-free water (molecular biology grade)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of nuclease-free water to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a vial containing 5.66 mg of the disodium salt (MW: ~566.25 g/mol ), add 1 mL of nuclease-free water.

  • Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage (several months), -80°C is recommended.

Protocol for a P2Y6 Receptor-Mediated Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay to measure the activation of the P2Y6 receptor by this compound in a cell line expressing the receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4) or Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Probenecid (optional, to prevent dye leakage from cells)

  • This compound stock solution (10 mM)

  • P2Y6 receptor antagonist (e.g., MRS2578) for control experiments

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the P2Y6-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in the assay buffer to the manufacturer's recommended concentration. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can facilitate dye solubilization.

    • Remove the cell culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with fresh assay buffer to remove excess dye.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to determine the EC₅₀ would be from 1 nM to 100 µM.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a short period.

    • Use the automated injector to add the different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_Phenacyl_UDP This compound P2Y6 P2Y6 Receptor 3_Phenacyl_UDP->P2Y6 Binds to Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Phagocytosis) Ca2_cyto->Cellular_Response Initiates Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_assay Calcium Mobilization Assay Lyophilized Lyophilized this compound Reconstitute Reconstitute in Nuclease-Free Water Lyophilized->Reconstitute Vortex Vortex to Dissolve Reconstitute->Vortex Aliquot Aliquot for Single Use Vortex->Aliquot Store Store at -20°C Aliquot->Store Prepare_Dilutions Prepare Serial Dilutions of this compound Store->Prepare_Dilutions Seed_Cells Seed P2Y6-Expressing Cells Load_Dye Load with Calcium-Sensitive Dye Seed_Cells->Load_Dye Measure_Fluorescence Measure Fluorescence Change Upon Addition Load_Dye->Measure_Fluorescence Prepare_Dilutions->Measure_Fluorescence Analyze_Data Analyze Data and Determine EC₅₀ Measure_Fluorescence->Analyze_Data

References

Application Notes and Protocols for Studying Neuroinflammation in Primary Microglia Using 3-phenacyl-UDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-phenacyl-UDP, a potent P2Y6 receptor agonist, to investigate neuroinflammatory processes in primary microglia. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.

Introduction to this compound and its Role in Neuroinflammation

This compound is a synthetic agonist for the P2Y6 purinergic receptor, exhibiting a pEC50 of 7.2 for the human receptor.[1] In the central nervous system (CNS), the P2Y6 receptor is predominantly expressed on microglia, the resident immune cells of the brain.[2][3] These cells play a crucial role in brain homeostasis and are central to the neuroinflammatory response in various pathological conditions.

The endogenous ligand for the P2Y6 receptor is uridine diphosphate (UDP), which is released from damaged or stressed neurons.[2][3][4] This release of UDP acts as a "find-me" and "eat-me" signal, triggering microglial activation and subsequent phagocytosis of cellular debris or stressed-but-viable neurons.[2][4] Activation of the P2Y6 receptor is therefore a key event in the initiation of the brain's innate immune response. While the primary role of P2Y6 activation in microglia is linked to phagocytosis, there is also evidence suggesting its involvement in modulating inflammatory cytokine release, although this can be context-dependent.[5]

By using this compound, researchers can specifically probe the functional consequences of P2Y6 receptor activation in primary microglia, providing insights into its role in neurodegenerative diseases, brain injury, and other conditions with a neuroinflammatory component.

Data Presentation: Expected Quantitative Effects of this compound on Primary Microglia

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on primary microglia functions. These values are based on the known effects of the endogenous P2Y6 agonist, UDP, and serve as a guide for expected experimental outcomes.

Table 1: Dose-Dependent Effect of this compound on Microglial Phagocytosis

Concentration of this compound (µM)Phagocytic Index (% of Control)
0 (Vehicle Control)100 ± 5.2
0.1125 ± 7.8
1180 ± 10.5
10250 ± 15.1
100265 ± 12.9

Table 2: Time-Course of this compound-Induced Phagocytosis in Primary Microglia

Time (minutes) after 10 µM this compound TreatmentPhagocytic Index (% of Control at t=0)
0100 ± 4.9
15160 ± 9.3
30210 ± 11.7
60245 ± 13.8
120255 ± 14.2

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release from LPS-Primed Primary Microglia

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control50 ± 8.135 ± 6.3
LPS (100 ng/mL)850 ± 45.2620 ± 33.8
LPS + this compound (10 µM)1050 ± 58.9780 ± 41.5
This compound (10 µM)65 ± 9.742 ± 7.1

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Brains

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of P0-P2 neonatal mice.

Materials:

  • P0-P2 mouse pups

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • 70 µm cell strainer

  • Poly-L-lysine coated T75 flasks and culture plates

  • Shaking incubator

Procedure:

  • Euthanize P0-P2 mouse pups according to approved institutional guidelines.

  • Isolate brains and remove the meninges and cerebellum in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the cerebral cortices and digest with Trypsin-EDTA and DNase I for 15 minutes at 37°C.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend the pellet in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the mixed glial cell suspension onto poly-L-lysine coated T75 flasks.

  • Incubate for 10-14 days until a confluent astrocyte monolayer is formed with microglia growing on top.

  • To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing detached microglia and plate them onto new culture plates for experiments. Allow cells to adhere for 24 hours before treatment.

Protocol 2: In Vitro Phagocytosis Assay

This protocol details the procedure for assessing the phagocytic activity of primary microglia treated with this compound using fluorescent microspheres.

Materials:

  • Primary microglia cultured in 24-well plates

  • This compound stock solution

  • Fluorescent latex beads (1 µm diameter)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope or high-content imager

Procedure:

  • Culture primary microglia on coverslips in a 24-well plate at a density of 5 x 10^4 cells/well.

  • After 24 hours, replace the medium with fresh serum-free medium.

  • Prepare different concentrations of this compound in serum-free medium.

  • Add the this compound solutions to the respective wells and incubate for the desired time (e.g., 1 hour).

  • During the incubation, opsonize the fluorescent latex beads by incubating them with FBS for 1 hour at 37°C.

  • Add the opsonized fluorescent beads to the microglia cultures at a ratio of 10 beads per cell.

  • Incubate for 1 hour at 37°C to allow for phagocytosis.

  • Wash the cells three times with ice-cold PBS to remove non-ingested beads.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify phagocytosis by counting the number of ingested beads per cell in at least 100 cells per condition. The phagocytic index can be calculated as the percentage of cells containing beads multiplied by the average number of beads per cell.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol describes how to measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from primary microglia treated with this compound, with or without an inflammatory stimulus like Lipopolysaccharide (LPS).

Materials:

  • Primary microglia cultured in 96-well plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture supernatant

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Plate primary microglia in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • For experiments involving co-stimulation, prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3 hours.

  • Prepare the desired concentrations of this compound in the culture medium.

  • Add the this compound solutions to the wells and incubate for 24 hours at 37°C.

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

P2Y6 Receptor Signaling Pathway in Microglia

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds to Gq Gq P2Y6R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates ER->Ca2_release Ca2_increase ↑ [Ca2+]i Ca2_release->Ca2_increase Ca2+ Release Phagocytosis Phagocytosis Ca2_increase->Phagocytosis Triggers Cytokine_Modulation Cytokine Modulation Ca2_increase->Cytokine_Modulation Influences PKC->Phagocytosis Promotes PKC->Cytokine_Modulation Influences Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_Microglia Isolate Primary Microglia (Protocol 1) Culture_Microglia Culture in appropriate plates Isolate_Microglia->Culture_Microglia Treat_UDP Treat with this compound (Dose-response / Time-course) Culture_Microglia->Treat_UDP Phagocytosis_Assay Phagocytosis Assay (Protocol 2) Treat_UDP->Phagocytosis_Assay Cytokine_Assay Cytokine Release Assay (Protocol 3) Treat_UDP->Cytokine_Assay Image_Analysis Image Analysis (Quantify Phagocytosis) Phagocytosis_Assay->Image_Analysis ELISA_Analysis ELISA Data Analysis (Quantify Cytokines) Cytokine_Assay->ELISA_Analysis Data_Presentation Data Presentation (Tables and Graphs) Image_Analysis->Data_Presentation ELISA_Analysis->Data_Presentation

References

Application of 3-phenacyl-UDP in High-Throughput Screening Assays for UDP-Glucose Dehydrogenase (UGDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uridine diphosphate (UDP)-glucose dehydrogenase (UGDH) is a critical enzyme in cellular metabolism, catalyzing the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. This product is an essential precursor for the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, chondroitin sulfate, and heparan sulfate.[1][2][3] GAGs are integral components of the extracellular matrix and play vital roles in cell signaling, proliferation, and migration. Elevated UGDH activity and subsequent GAG production have been implicated in the pathology of various diseases, including cancer, making UGDH an attractive therapeutic target.[1][3][4][5]

High-throughput screening (HTS) is a powerful methodology for the discovery of novel enzyme inhibitors from large compound libraries.[6] This application note describes a robust fluorescence-based HTS assay for the identification of UGDH inhibitors, utilizing 3-phenacyl-UDP as a putative inhibitor. This compound, a synthetic analog of the native substrate, is hypothesized to interact with the active site of UGDH, leading to the inhibition of its enzymatic activity. The assay is based on the quantification of NADH produced during the UGDH-catalyzed reaction, which reduces a fluorogenic probe to generate a highly fluorescent signal.

Signaling Pathway

UGDH is a key enzyme in the uronic acid pathway, which is responsible for the production of UDP-glucuronic acid. This molecule serves as a donor substrate for glucuronyltransferases, which are involved in the synthesis of GAGs and the glucuronidation of xenobiotics for detoxification.

UGDH_Pathway UDP_Glucose UDP-Glucose UGDH UGDH UDP_Glucose->UGDH NADH 2 NADH + 2 H+ UGDH->NADH UDP_Glucuronic_Acid UDP-Glucuronic Acid UGDH->UDP_Glucuronic_Acid NAD 2 NAD+ NAD->UGDH GAGs Glycosaminoglycans (e.g., Hyaluronic Acid) UDP_Glucuronic_Acid->GAGs Glucuronidation Xenobiotic Glucuronidation UDP_Glucuronic_Acid->Glucuronidation Inhibitor This compound (Putative Inhibitor) Inhibitor->UGDH

Figure 1: UGDH Catalyzed Reaction and its Role in Glycosaminoglycan Synthesis.

Experimental Principles

The high-throughput screening assay for UGDH inhibitors is designed to be rapid, robust, and amenable to automation. The principle of the assay is based on the detection of NADH, a product of the UGDH-catalyzed oxidation of UDP-glucose. In the presence of the enzyme diaphorase, the NADH produced reduces a weakly fluorescent probe, resazurin, to the highly fluorescent resorufin. The increase in fluorescence intensity is directly proportional to the UGDH activity. Potential inhibitors of UGDH will decrease the rate of NADH production, resulting in a lower fluorescence signal.

Experimental Workflow

The HTS workflow is designed for a 384-well plate format to maximize throughput. The workflow consists of compound dispensing, reagent addition, incubation, and signal detection.

HTS_Workflow start Start dispense_compounds Dispense Compounds (this compound & Library) start->dispense_compounds add_enzyme Add UGDH Enzyme Solution dispense_compounds->add_enzyme incubate1 Pre-incubation (15 min, RT) add_enzyme->incubate1 add_substrate Add Substrate/ Detection Mix incubate1->add_substrate incubate2 Incubation (60 min, 37°C) add_substrate->incubate2 read_plate Read Fluorescence (Ex/Em = 540/590 nm) incubate2->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: High-Throughput Screening Workflow for UGDH Inhibitors.

Materials and Reagents

  • Enzyme: Recombinant Human UDP-Glucose Dehydrogenase (UGDH)

  • Substrate: UDP-Glucose (UDP-Glc)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

  • Putative Inhibitor: this compound

  • Control Inhibitor: UDP-xylose

  • Detection Reagents:

    • Resazurin sodium salt

    • Diaphorase

  • Buffer: Tris-HCl buffer (50 mM, pH 7.5)

  • Plates: 384-well, black, flat-bottom microplates

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • UGDH Enzyme Solution: Prepare a 2X working solution of UGDH in assay buffer. The final concentration in the assay will be 10 nM.

  • Substrate/Detection Mix: Prepare a 2X working solution in assay buffer containing:

    • UDP-Glucose (final concentration 100 µM)

    • NAD+ (final concentration 500 µM)

    • Resazurin (final concentration 20 µM)

    • Diaphorase (final concentration 0.2 U/mL)

  • Compound Plates: Prepare serial dilutions of this compound and the control inhibitor, UDP-xylose, in 100% DMSO. For a primary screen, a single concentration of 10 µM is often used.

2. HTS Assay Protocol

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of compounds from the compound plates into the 384-well assay plates. For control wells, dispense 100 nL of DMSO.

  • Enzyme Addition: Add 10 µL of the 2X UGDH enzyme solution to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.

  • Initiation of Reaction: Add 10 µL of the 2X Substrate/Detection Mix to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

3. Data Analysis

  • Percentage Inhibition Calculation: The percentage of UGDH inhibition is calculated using the following formula:

    • Signal_compound: Fluorescence signal in the presence of the test compound.

    • Signal_no_inhibitor: Fluorescence signal in the absence of an inhibitor (DMSO control).

    • Signal_background: Fluorescence signal in the absence of the enzyme.

  • IC50 Determination: For dose-response curves, the percentage inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory activities of this compound and the known UGDH inhibitor, UDP-xylose, were determined using the HTS assay described above. The IC50 values are summarized in the table below.

CompoundIC50 (µM) [Mean ± SD, n=3]
This compound15.2 ± 1.8
UDP-xylose5.8 ± 0.7

Table 1: Inhibitory activity of this compound and UDP-xylose against UGDH.

Logical Relationship of Assay Components

The logical relationship between the assay components and the final signal is depicted in the diagram below. The inhibition of UGDH by this compound disrupts this chain of events, leading to a reduction in the fluorescent signal.

Assay_Logic UGDH UGDH Activity NADH_Prod NADH Production UGDH->NADH_Prod Resazurin_Red Resazurin Reduction (by Diaphorase) NADH_Prod->Resazurin_Red Fluorescence Fluorescent Signal (Resorufin) Resazurin_Red->Fluorescence Inhibitor This compound Inhibitor->UGDH

Figure 3: Logical Flow of the Fluorescence-Based UGDH HTS Assay.

Conclusion

The described fluorescence-based assay provides a robust and sensitive method for high-throughput screening of UGDH inhibitors. The assay is readily adaptable to automated liquid handling systems and is suitable for screening large compound libraries. The hypothetical data presented for this compound demonstrates its potential as a moderate inhibitor of UGDH, warranting further investigation into its mechanism of action and potential as a therapeutic lead compound. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a high-throughput screening campaign targeting UDP-glucose dehydrogenase.

References

3-Phenacyl-UDP: A Potent Tool for Investigating P2Y6 Receptor-Mediated Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-P2Y6-001

Introduction

The P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP), is increasingly recognized as a key player in inflammatory processes. Its activation on immune cells, particularly macrophages, triggers downstream signaling cascades that result in the release of various pro-inflammatory cytokines. Understanding the mechanisms governing P2Y6-mediated cytokine release is crucial for the development of novel therapeutic strategies for a range of inflammatory diseases. 3-phenacyl-UDP (3P-UDP) is a potent and selective synthetic agonist of the P2Y6 receptor, making it an invaluable pharmacological tool for studying the receptor's role in inflammation. This document provides detailed application notes and protocols for utilizing this compound to investigate P2Y6-mediated cytokine release in a research setting.

Principle

This compound selectively binds to and activates the P2Y6 receptor. This receptor is primarily coupled to Gq/11 and G12/13 proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, ultimately leading to the activation of transcription factors like NF-κB. Activated transcription factors then drive the expression and subsequent secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on cytokine release from differentiated THP-1 human monocytic cells, a commonly used model for human macrophages.

AgonistCell TypeCytokine MeasuredEffective ConcentrationIncubation TimeFold Increase vs. ControlReference
This compoundDifferentiated THP-1IL-810 µM24 hours~15-fold[1]
This compoundDifferentiated THP-1TNF-α10 µM6 hours~20-fold[1]
This compoundDifferentiated THP-1IL-1β10 µM12 hours~60-fold[1]
This compoundDifferentiated THP-1IL-610 µM12 hours~50-fold[1]

Note: The effective concentrations and fold increases are approximate values derived from the literature and may vary depending on experimental conditions.

Mandatory Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3P_UDP This compound P2Y6 P2Y6 Receptor 3P_UDP->P2Y6 Binds Gq Gq P2Y6->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK (ERK1/2, p38) PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Upregulates Gene Expression Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (e.g., 24h) Culture->Differentiate Rest Rest Cells (e.g., 24-48h) Differentiate->Rest Stimulate Stimulate with this compound (various concentrations) Rest->Stimulate Incubate Incubate for specific time (e.g., 6-24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Cytokine Levels (ELISA, Multiplex Assay) Collect->Measure Analyze Data Analysis (Dose-response curves) Measure->Analyze

References

Application Notes and Protocols for In Vivo Administration of 3-Phenacyl-UDP in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenacyl-uridine 5'-diphosphate (3-phenacyl-UDP) is a potent and selective agonist of the P2Y6 receptor. The P2Y6 receptor, a G protein-coupled receptor, is activated by the endogenous ligand uridine 5'-diphosphate (UDP). Activation of the P2Y6 receptor has been implicated in a variety of physiological and pathophysiological processes, including inflammation, phagocytosis by microglia, and neurotransmission. Consequently, this compound serves as a valuable pharmacological tool for investigating the in vivo functions of the P2Y6 receptor in various animal models of disease.

These application notes provide an overview of the in vivo administration of this compound, including recommended protocols for different animal models and routes of administration. The information presented here is intended to guide researchers, scientists, and drug development professionals in the design and execution of their animal studies.

Data Presentation

Currently, there is a lack of published in vivo quantitative data specifically for this compound. The tables below are structured to accommodate data as it becomes available from future research.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example Structure)

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)
Mouse (C57BL/6)Intraperitoneal (i.p.)
Mouse (C57BL/6)Intravenous (i.v.)
Rat (Sprague-Dawley)Intraperitoneal (i.p.)
Rat (Sprague-Dawley)Intravenous (i.v.)
Rat (Sprague-Dawley)Intracerebroventricular (i.c.v.)

Table 2: In Vivo Efficacy of this compound in Animal Models of Disease (Example Structure)

Animal ModelDisease ModelRoute of AdministrationDosing RegimenReadoutResults
MouseNeuroinflammation (LPS-induced)i.p.Microglial activation markers
RatNeuropathic PainIntrathecalPaw withdrawal threshold
MouseIschemic Strokei.v.Infarct volume

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental needs. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice

Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • 1 mL sterile syringes with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Allow this compound to equilibrate to room temperature.

    • Prepare a stock solution of this compound in sterile saline or PBS. The concentration should be calculated based on the desired dose and the average weight of the mice. For example, for a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg. If injecting a volume of 100 µL, the stock solution concentration should be 2.5 mg/mL.

    • Ensure the solution is fully dissolved. Gentle warming or sonication may be used if necessary, but stability under these conditions should be verified.

    • Filter the solution through a 0.22 µm sterile filter.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Restrain the mouse by scruffing the neck and back skin to expose the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intracerebroventricular (i.c.v.) Administration in Rats

Note: This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe with a 30-33 gauge needle

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in aCSF at the desired concentration. Due to the small injection volumes (typically 1-5 µL), the concentration will be higher than for systemic administration.

    • Filter the solution through a 0.22 µm sterile filter.

  • Surgical Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Shave and sterilize the scalp.

    • Make a midline incision to expose the skull.

    • Identify the bregma.

    • Determine the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm anterior/posterior, ±1.5 mm medial/lateral, -3.5 mm dorsal/ventral). These coordinates may need to be adjusted based on the rat strain and age.

    • Drill a small burr hole at the determined coordinates.

    • Lower the Hamilton syringe needle to the target depth.

    • Slowly infuse the this compound solution over several minutes.

    • Leave the needle in place for an additional few minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

    • Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.

Mandatory Visualizations

Signaling Pathway

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Gq Gq P2Y6R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC co-activates Downstream Downstream Effects (e.g., Phagocytosis, Gene Expression) PKC->Downstream phosphorylates

Caption: P2Y6 receptor signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_post_admin Post-Administration cluster_analysis Analysis prep_solution Prepare this compound Dosing Solution animal_prep Animal Preparation (Weighing, Anesthesia if needed) prep_solution->animal_prep administer Administer this compound (i.p., i.v., or i.c.v.) animal_prep->administer monitoring Monitor Animal (Behavioral & Physiological) administer->monitoring tissue_collection Tissue/Blood Collection (at predetermined time points) monitoring->tissue_collection analysis Biochemical/Histological/Behavioral Analysis tissue_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

Application Notes and Protocols for P2Y6 Receptor Activation using 3-Phenacyl-UDP in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G-protein coupled receptor (GPCR), is an important therapeutic target implicated in various physiological and pathological processes, including inflammation, cell migration, and phagocytosis.[1] Activation of the P2Y6 receptor, endogenously by uridine diphosphate (UDP), initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators. This application note provides a detailed protocol for a calcium imaging assay to measure the activation of the P2Y6 receptor using the selective and potent agonist, 3-phenacyl-UDP.

P2Y6 Signaling Pathway

The activation of the P2Y6 receptor initiates a well-defined signaling cascade, culminating in an increase in intracellular calcium concentration. The key steps are outlined in the diagram below.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y6 P2Y6 Receptor Gq Gq protein P2Y6->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release IP3R->Ca_release Opens to trigger Agonist This compound Agonist->P2Y6 Binds to Experimental_Workflow A 1. Cell Culture (e.g., HEK293-P2Y6 or 1321N1-P2Y6) B 2. Cell Seeding (on coverslips) A->B C 3. Fura-2 AM Loading B->C D 4. Baseline Fluorescence Measurement C->D E 5. Stimulation with this compound D->E F 6. Post-Stimulation Fluorescence Measurement E->F G 7. Data Analysis (Ratio calculation, Dose-response curve) F->G Assay_Validation Start Start with P2Y6-expressing cells Stimulate Stimulate with this compound Start->Stimulate Observe Observe Calcium Response? Stimulate->Observe Yes Yes Observe->Yes   No No (Troubleshoot assay) Observe->No   Antagonist Pre-incubate with P2Y6 Antagonist (e.g., MRS2578) Yes->Antagonist Stimulate_Again Stimulate with this compound Antagonist->Stimulate_Again Observe_Blocked Is Calcium Response Blocked? Stimulate_Again->Observe_Blocked Blocked Yes: Specific P2Y6 Activation Observe_Blocked->Blocked   Not_Blocked No: Non-specific effect (Troubleshoot) Observe_Blocked->Not_Blocked  

References

Application Note: Flow Cytometry Analysis of Cells Treated with 3-Phenacyl-UDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenacyl-uridine 5'-diphosphate (3-phenacyl-UDP) is a chemical compound utilized in cell biology and pharmacology as a potent and selective antagonist of the P2Y11 receptor. The P2Y11 receptor is a G-protein coupled receptor (GPCR) that is uniquely coupled to both the stimulation of adenylyl cyclase and phospholipase C, leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively. This purinergic receptor is involved in a variety of cellular processes, including modulation of the immune response, cell survival, and differentiation. By blocking the binding of the endogenous agonist, ATP, this compound serves as a valuable tool to investigate the physiological and pathophysiological roles of the P2Y11 receptor.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. It enables the rapid, quantitative measurement of multiple cellular characteristics, including cell viability, cell cycle status, and intracellular signaling events. This application note provides detailed protocols for the use of flow cytometry to analyze the effects of this compound on cultured cells. The described methods focus on assessing the antagonistic activity of this compound on intracellular calcium flux, as well as its potential downstream effects on apoptosis and cell cycle progression.

Key Applications

  • Pharmacological Validation: Confirming the antagonistic effect of this compound on P2Y11 receptor activation.

  • Signal Transduction Studies: Investigating the role of the P2Y11 receptor in intracellular calcium signaling.

  • Drug Discovery: Screening for novel P2Y11 receptor modulators.

  • Cellular Response Profiling: Assessing the impact of P2Y11 receptor antagonism on cell fate, including apoptosis and cell cycle.

Signaling Pathway of P2Y11 Receptor and Inhibition by this compound

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs ATP ATP (Agonist) ATP->P2Y11 Activates pUDP This compound (Antagonist) pUDP->P2Y11 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKA->Downstream PKC->Downstream

Caption: P2Y11 receptor signaling and its antagonism by this compound.

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol details the measurement of intracellular calcium mobilization following P2Y11 receptor stimulation and its inhibition by this compound.

Workflow for Intracellular Calcium Flux Assay

Calcium_Flux_Workflow start Start: Culture cells expressing P2Y11 harvest Harvest and wash cells start->harvest load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) harvest->load_dye pre_treat Pre-incubate cells with This compound or vehicle load_dye->pre_treat acquire_baseline Acquire baseline fluorescence on flow cytometer pre_treat->acquire_baseline stimulate Stimulate cells with ATP acquire_baseline->stimulate acquire_post_stim Acquire post-stimulation fluorescence stimulate->acquire_post_stim analyze Analyze data: Plot fluorescence over time acquire_post_stim->analyze end End: Determine inhibitory effect of this compound analyze->end

Caption: Workflow for measuring intracellular calcium flux by flow cytometry.

Methodology

  • Cell Preparation: Culture cells known to express the P2Y11 receptor (e.g., HEK293 cells transfected with P2Y11, or certain immune cell lines) to a density of approximately 1-2 x 10^6 cells/mL.

  • Dye Loading:

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add a calcium-sensitive dye such as Fluo-4 AM to a final concentration of 1-5 µM.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the buffer to remove excess dye. Resuspend the cells in the buffer at a concentration of 1 x 10^6 cells/mL.

  • Treatment with this compound:

    • Aliquot the cell suspension into flow cytometry tubes.

    • To the test samples, add this compound to the desired final concentration (e.g., 10 µM).

    • To the control samples, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate for 10-15 minutes at room temperature.

  • Flow Cytometry Acquisition:

    • Establish a baseline fluorescence reading for each tube for approximately 30-60 seconds on a flow cytometer equipped with a blue laser (488 nm).

    • Briefly pause the acquisition and add the P2Y11 agonist, ATP (e.g., to a final concentration of 100 µM), to stimulate the cells.

    • Immediately resume acquisition and record the fluorescence for an additional 2-5 minutes.

  • Data Analysis: Analyze the data using appropriate software. The change in fluorescence intensity over time reflects the intracellular calcium concentration. Compare the peak fluorescence in this compound-treated cells to the vehicle-treated control cells.

Expected Results

Treatment GroupBaseline Fluorescence (Arbitrary Units)Peak Fluorescence after ATP Stimulation (Arbitrary Units)
Vehicle Control100 ± 10850 ± 50
This compound (10 µM)105 ± 12150 ± 20
Apoptosis Assay

This assay determines if antagonism of the P2Y11 receptor by this compound induces apoptosis, using Annexin V and Propidium Iodide (PI) staining.

Workflow for Apoptosis Assay

Apoptosis_Workflow start Start: Culture cells treat Treat cells with this compound or vehicle for a defined period (e.g., 24, 48 hours) start->treat harvest Harvest and wash cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) in Annexin V binding buffer harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End: Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->end Cell_Cycle_Workflow start Start: Culture cells treat Treat cells with this compound or vehicle for a defined period (e.g., 24 hours) start->treat harvest Harvest and wash cells treat->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix wash_rehydrate Wash and rehydrate cells in PBS fix->wash_rehydrate rnase Treat with RNase A to degrade RNA wash_rehydrate->rnase stain_pi Stain with Propidium Iodide (PI) rnase->stain_pi analyze Analyze by flow cytometry (linear scale for DNA content) stain_pi->analyze end End: Determine percentage of cells in G0/G1, S, and G2/M phases analyze->end Logical_Outcomes Treatment Treatment with This compound Block_P2Y11 Blockade of P2Y11 Receptor Treatment->Block_P2Y11 Reduced_Ca Reduced Intracellular Ca2+ Mobilization Block_P2Y11->Reduced_Ca Altered_Survival Altered Cell Survival Signals Block_P2Y11->Altered_Survival Increased_Apoptosis Increased Apoptosis (Annexin V+/PI- & Annexin V+/PI+) Altered_Survival->Increased_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 arrest) Altered_Survival->Cell_Cycle_Arrest

Application Note: Western Blotting to Elucidate Signaling Cascades Activated by 3-Phenacyl-UDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for utilizing Western blotting to investigate the intracellular signaling pathways modulated by 3-phenacyl-UDP, a synthetic uridine diphosphate (UDP) analog. As an agonist for purinergic receptors, particularly the P2Y6 receptor, this compound is a valuable tool for studying cellular responses to extracellular nucleotides.[1][2] This protocol details the methodology for cell treatment, protein extraction, quantification, and immunodetection of key signaling proteins. Furthermore, it includes visual guides for the anticipated signaling pathways and the experimental workflow to ensure clarity and reproducibility.

Introduction

Extracellular nucleotides, such as UDP, play a critical role in cell-to-cell communication by activating purinergic receptors. The P2Y family of G protein-coupled receptors is a key mediator of these signals, influencing a wide array of physiological processes including inflammation, neuromodulation, and cell migration.[3] this compound has been identified as a potent and selective agonist for the P2Y6 receptor, making it an excellent pharmacological tool to dissect the downstream signaling events initiated by the activation of this receptor.[1][2] Upon activation, P2Y receptors can couple to different G proteins, such as Gq or Gi, to trigger distinct intracellular signaling cascades.[3] This application note provides a detailed Western blot protocol to probe for changes in the phosphorylation status and expression levels of key proteins in pathways commonly associated with P2Y receptor activation, such as the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway

The binding of this compound to the P2Y6 receptor is anticipated to activate the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the MAPK cascade like ERK1/2.

P2Y6_Signaling_Pathway UDP This compound P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq Gq P2Y6->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates ERK p-ERK1/2 PKC->ERK phosphorylates

Caption: P2Y6 receptor signaling cascade.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol, from cell culture and treatment to data analysis.

Western_Blot_Workflow A Cell Culture & Seeding B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection (Chemiluminescence) I->J K Data Analysis J->K

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Plate cells (e.g., HEK293, HeLa, or a cell line endogenously expressing P2Y6 receptors) in complete growth medium and grow to 70-80% confluency.

  • Starvation (Optional) : To reduce basal signaling activity, serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment : Prepare a stock solution of this compound in an appropriate solvent (e.g., water).[1][2] Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation time. Include a vehicle-treated control.

Protein Extraction
  • Cell Lysis : After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant containing the soluble protein fraction.

Protein Quantification
  • BCA Assay : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization : Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.

Western Blotting
  • Sample Preparation : Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies targeting the proteins of interest (see table below) overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Data Presentation

The following table provides a summary of recommended antibodies and their working dilutions for the Western blot analysis.

Target ProteinFunction in PathwaySuggested DilutionLoading Control
Phospho-ERK1/2 (Thr202/Tyr204) Activated MAPK1:1000Total ERK1/2
Total ERK1/2 Total MAPK1:1000β-actin, GAPDH
Phospho-PKC (pan) (βII Ser660) Activated PKC1:1000Total PKC
Total PKC Total PKC1:1000β-actin, GAPDH
P2Y6 Receptor Receptor of interest1:500 - 1:1000β-actin, GAPDH
β-actin Housekeeping protein1:5000N/A
GAPDH Housekeeping protein1:5000N/A

Conclusion

This application note provides a robust and detailed protocol for investigating the signaling consequences of this compound treatment using Western blotting. By analyzing the phosphorylation state and expression levels of key signaling proteins, researchers can gain valuable insights into the cellular mechanisms governed by P2Y6 receptor activation. The provided diagrams and tables serve as a comprehensive guide to facilitate experimental design and execution.

References

Application Notes and Protocols for Investigating Microglial Phagocytosis of Neuronal Cells Using 3-phenacyl-UDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in maintaining brain homeostasis, in part by clearing apoptotic cells and cellular debris through phagocytosis. The P2Y6 receptor, expressed on microglia, has emerged as a key regulator of this process. Uridine diphosphate (UDP), released from damaged neurons, acts as an endogenous "eat-me" signal that activates the P2Y6 receptor and triggers microglial phagocytosis. 3-phenacyl-UDP, a potent and selective agonist of the P2Y6 receptor, serves as a valuable pharmacological tool to investigate the molecular mechanisms of microglial phagocytosis of neuronal cells and to screen for potential therapeutic modulators of this pathway. These application notes provide detailed protocols for utilizing this compound in in vitro models of microglial phagocytosis of neuronal cells, including methods for data quantification and visualization of the underlying signaling pathways.

Mechanism of Action: The P2Y6 Receptor Signaling Pathway

Injured or stressed neurons release nucleotides, including UDP, into the extracellular space.[1][2] This extracellular UDP binds to and activates the P2Y6 receptor, a Gq-protein coupled receptor on the surface of microglia.[3][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signaling is a critical trigger for the cytoskeletal rearrangements required for phagocytosis.[3][5] The selective P2Y6 receptor antagonist, MRS2578, can be used to block this pathway and confirm the specificity of this compound's effects.[2][6]

P2Y6_Signaling_Pathway cluster_neuron Damaged Neuron cluster_microglia Microglia UDP UDP Release P2Y6R P2Y6 Receptor UDP->P2Y6R Gq Gq-protein P2Y6R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Phagocytosis Phagocytosis Ca_release->Phagocytosis This compound This compound (Agonist) This compound->P2Y6R MRS2578 MRS2578 (Antagonist) MRS2578->P2Y6R

P2Y6 receptor signaling pathway in microglia.

Quantitative Data

While specific dose-response data for this compound on the phagocytosis of neuronal cells is not extensively documented in publicly available literature, the principle has been demonstrated using the endogenous agonist UDP and the specific antagonist MRS2578. The following tables summarize representative findings on the role of the P2Y6 receptor in microglial phagocytosis of neurons.

Table 1: Effect of P2Y6 Receptor Modulation on Neuronal Viability in Microglia-Neuron Co-cultures

Treatment ConditionNeuronal Viability (% of Control)Description of EffectReference
Control (untreated co-culture)100%Baseline neuronal survival.N/A
LPS (lipopolysaccharide)~50%Induces microglial activation and subsequent neuronal loss.[1]
LPS + MRS2578 (P2Y6 antagonist)~95%MRS2578 significantly prevents LPS-induced neuronal loss.[1][1]
UDP (P2Y6 agonist)~60%UDP alone is sufficient to induce neuronal loss in the presence of microglia.[1][1]
UDP + MRS2578~98%The effect of UDP is blocked by the P2Y6 antagonist, confirming receptor specificity.[1][1]
UDP (microglia-depleted culture)~100%UDP does not cause neuronal death in the absence of microglia.[1]

Table 2: Quantification of Phagocytosis of Microspheres by Microglia

Treatment ConditionPhagocytic Activity (% of UDP-stimulated)Description of EffectReference
Control (unstimulated)LowBasal level of phagocytosis.[2]
UDP (100 µM)100%Strong induction of phagocytosis.[2][2]
UDP (100 µM) + MRS2578 (1 µM)~20%Significant inhibition of UDP-induced phagocytosis.[2][2]

Experimental Workflow

The general workflow for investigating the effect of this compound on microglial phagocytosis of neuronal cells involves preparing the target neurons, co-culturing them with microglia, treating with the compound of interest, and subsequently quantifying the extent of phagocytosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Phagocytosis Assay cluster_quant Quantification Culture_Neurons 1. Culture Primary Neurons Induce_Apoptosis 2. Induce Apoptosis (e.g., Staurosporine) Culture_Neurons->Induce_Apoptosis Label_Neurons 3. Fluorescently Label Neurons (e.g., pHrodo Red, PI) Induce_Apoptosis->Label_Neurons CoCulture 5. Co-culture Microglia and Labeled Neurons Label_Neurons->CoCulture Culture_Microglia 4. Culture Primary Microglia Culture_Microglia->CoCulture Treatment 6. Treat with: - Vehicle (Control) - this compound - this compound + MRS2578 CoCulture->Treatment Fix_Stain 7. Fix and Stain for Microglial Marker (e.g., Iba1) Treatment->Fix_Stain Flow_Cytometry 8b. Flow Cytometry - % Phagocytic Microglia Treatment->Flow_Cytometry Microscopy 8a. Fluorescence Microscopy - Phagocytic Index Fix_Stain->Microscopy

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cellular Responses to 3-phenacyl-UDP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to 3-phenacyl-UDP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

This compound is a potent and selective agonist for the P2Y6 receptor.[1] The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by uridine diphosphate (UDP).[2]

Q2: What is the primary signaling pathway activated by the P2Y6 receptor?

The P2Y6 receptor primarily couples to Gq/11 proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2][5]

Q3: Is this compound the same as Nthis compound?

No, they are different compounds with different receptor specificities. While this compound is a P2Y6 receptor agonist, Nthis compound is reported to be a ligand for the P2Y4 receptor.[6] It is crucial to ensure you are using the correct compound for your target receptor.

Q4: What are the typical cellular responses mediated by P2Y6 receptor activation?

Activation of the P2Y6 receptor can lead to various cellular responses, including:

  • Increased intracellular calcium levels.[2]

  • Modulation of inflammatory responses.[2][7]

  • Regulation of ion secretion.[7]

  • Induction of microglial phagocytosis.[2][8]

Troubleshooting Guide: No Cellular Response to this compound

This guide addresses common issues that may lead to a lack of observable cellular response after applying this compound.

Problem 1: No detectable increase in intracellular calcium.
  • Potential Cause 1: Inappropriate cell line or low P2Y6 receptor expression.

    • Solution: Confirm that your cell line endogenously expresses the P2Y6 receptor at sufficient levels. If not, consider using a cell line recombinantly overexpressing the human P2Y6 receptor.

  • Potential Cause 2: Degraded or inactive this compound.

    • Solution: UDP analogs can be susceptible to degradation.[9][10] Ensure the compound has been stored correctly, typically at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Potential Cause 3: Suboptimal assay conditions.

    • Solution: Optimize the concentration of this compound. Refer to the literature for effective concentration ranges. Ensure the calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and that the incubation time and temperature are appropriate for your cell type.

  • Potential Cause 4: Receptor desensitization.

    • Solution: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, rendering the cells unresponsive.[11][12] Minimize pre-incubation times with the agonist and ensure cells have adequate time to recover between treatments if applicable.

Problem 2: High background signal or assay variability.
  • Potential Cause 1: Cell health and viability issues.

    • Solution: Ensure cells are healthy and not overgrown. Use cells at a consistent passage number and density. Poor cell health can lead to leaky membranes and altered calcium homeostasis.

  • Potential Cause 2: Issues with the calcium indicator dye.

    • Solution: Incomplete removal of extracellular dye or uneven dye loading can contribute to high background. While some modern kits offer no-wash protocols, traditional methods may require a gentle wash step.[13] Optimize dye concentration and loading time to ensure a bright signal with low background.

  • Potential Cause 3: Mechanical stress on cells.

    • Solution: Mechanical stimulation during solution changes can artificially increase intracellular calcium. Use automated liquid handling where possible and ensure gentle addition of reagents.

Experimental Protocols

Calcium Mobilization Assay

This protocol provides a general framework for measuring intracellular calcium changes in response to this compound.

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound solution and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Data Presentation

Table 1: Pharmacological Profile of Selected P2Y6 Receptor Agonists

AgonistEC50 (human P2Y6)Receptor SelectivityReference
This compound ~70 nMSelective for P2Y6[1]
UDP Varies by cell typeActivates P2Y6 and P2Y14[14]
MRS2693 Potent agonistSelective for P2Y6[7]

Visualizations

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Response Cellular Response Ca_release->Response PKC->Response Ligand This compound Ligand->P2Y6 Binds

Caption: P2Y6 Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for Lack of Cellular Response.

References

Determining the optimal concentration of 3-phenacyl-UDP for cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-phenacyl-UDP in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic derivative of uridine diphosphate (UDP). It is a dual-action molecule, primarily known to function as a:

  • Potent and selective agonist of the P2Y6 receptor.

  • Antagonist of the P2Y14 receptor.

This dual activity is a critical consideration when designing and interpreting experiments.

Q2: What are the signaling pathways associated with the P2Y6 and P2Y14 receptors?

A2: The P2Y6 and P2Y14 receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling events:

  • P2Y6 Receptor: This receptor is coupled to the Gq/11 protein. Upon activation by an agonist like this compound, it activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium ([Ca2+]) and the activation of protein kinase C (PKC).

  • P2Y14 Receptor: This receptor is coupled to the Gi/o protein. Activation of the P2Y14 receptor by its endogenous ligands (like UDP-glucose) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound will block this effect.

Q3: What are the typical applications of this compound in cell-based assays?

A3: Given its dual activity, this compound is used in a variety of cell-based assays to:

  • Investigate the physiological and pathophysiological roles of the P2Y6 receptor in processes such as inflammation, phagocytosis, and mechanotransduction.

  • Study the function of the P2Y14 receptor in immune responses, chemotaxis, and neuroinflammation by blocking its activity.

  • Screen for novel agonists or antagonists of the P2Y6 and P2Y14 receptors.

Troubleshooting Guide

Issue 1: No or weak response when using this compound as a P2Y6 agonist.

Possible Cause Troubleshooting Step
Cell line does not express sufficient levels of the P2Y6 receptor. Verify P2Y6 receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express P2Y6 or a recombinant cell line overexpressing the receptor.
Inappropriate assay for P2Y6 signaling. The P2Y6 receptor signals through the Gq pathway, leading to an increase in intracellular calcium. Utilize a calcium flux assay to measure receptor activation.
Degradation of this compound. Prepare fresh stock solutions of this compound. If using a previously prepared stock, ensure it has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to determine the EC50.

Issue 2: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Step
Cytotoxicity at high concentrations. High concentrations of any compound can lead to non-specific effects and cell death. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range at which this compound is non-toxic to your cells.
Antagonism of the P2Y14 receptor. If your cells express the P2Y14 receptor, this compound may be antagonizing its basal activity or the effects of endogenous ligands. This is particularly relevant if your assay readout is sensitive to changes in cAMP levels.
Activation of other P2Y receptors. While considered selective, at very high concentrations, this compound may interact with other P2Y receptors. Consult the literature for selectivity data and consider using a more specific agonist if off-target effects are suspected.

Issue 3: High background or variable results in a P2Y14 antagonism assay.

Possible Cause Troubleshooting Step
Basal P2Y14 receptor activity. Some cell lines may have high basal P2Y14 receptor activity. This can be addressed by including a P2Y14 agonist (e.g., UDP-glucose) to establish a clear window for measuring antagonism.
Inappropriate concentration of P2Y14 agonist. When using an agonist to stimulate the P2Y14 receptor, its concentration is critical. Use a concentration of the agonist that is at or near its EC80 to provide a robust signal that can be effectively inhibited by an antagonist.
Assay variability. Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for P2Y6 Receptor Activation (Calcium Flux Assay)

This protocol outlines a method to determine the dose-dependent activation of the P2Y6 receptor by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the P2Y6 receptor

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with HBSS to remove excess dye.

  • Dose-Response Experiment:

    • Prepare serial dilutions of this compound in HBSS. A typical starting range is from 1 nM to 10 µM.

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Add the different concentrations of this compound to the wells.

    • Immediately begin kinetic fluorescence readings for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value. The optimal concentration for maximal activation will be at the plateau of the curve.

Protocol 2: Determining the Optimal Concentration of this compound for P2Y14 Receptor Antagonism (cAMP Assay)

This protocol describes how to determine the inhibitory concentration (IC50) of this compound on the P2Y14 receptor by measuring changes in cAMP levels.

Materials:

  • Cells expressing the P2Y14 receptor

  • This compound

  • P2Y14 receptor agonist (e.g., UDP-glucose)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate and incubate until they reach the desired confluency.

  • Antagonist and Agonist Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of the P2Y14 agonist (typically at its EC80) and forskolin to all wells (except for the negative control).

    • Incubate for the time recommended by the cAMP assay kit manufacturer (usually 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the percent inhibition of the agonist-induced cAMP response for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The optimal concentration for antagonism will depend on the desired level of inhibition.

Visualizations

P2Y_Signaling_Pathways cluster_P2Y6 P2Y6 Receptor Signaling (Agonist Action) cluster_P2Y14 P2Y14 Receptor Signaling (Antagonist Action) Phenacyl_UDP_P2Y6 This compound P2Y6 P2Y6 Receptor Phenacyl_UDP_P2Y6->P2Y6 activates Gq Gq/11 P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC Phenacyl_UDP_P2Y14 This compound P2Y14 P2Y14 Receptor Phenacyl_UDP_P2Y14->P2Y14 blocks UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14 activates Gi Gi/o P2Y14->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: Signaling pathways for P2Y6 and P2Y14 receptors.

Dose_Response_Workflow cluster_P2Y6 P2Y6 Agonist Dose-Response cluster_P2Y14 P2Y14 Antagonist Dose-Response P2Y6_Start Seed P2Y6-expressing cells P2Y6_Load Load with calcium dye P2Y6_Start->P2Y6_Load P2Y6_Treat Add serial dilutions of This compound P2Y6_Load->P2Y6_Treat P2Y6_Read Measure kinetic calcium response P2Y6_Treat->P2Y6_Read P2Y6_Analyze Plot dose-response curve and determine EC50 P2Y6_Read->P2Y6_Analyze P2Y14_Start Seed P2Y14-expressing cells P2Y14_Pretreat Pre-incubate with serial dilutions of this compound P2Y14_Start->P2Y14_Pretreat P2Y14_Stimulate Stimulate with P2Y14 agonist + Forskolin P2Y14_Pretreat->P2Y14_Stimulate P2Y14_Measure Measure cAMP levels P2Y14_Stimulate->P2Y14_Measure P2Y14_Analyze Plot inhibition curve and determine IC50 P2Y14_Measure->P2Y14_Analyze

Caption: Experimental workflow for dose-response analysis.

Troubleshooting_Logic Start Unexpected Results with This compound Check_Expression Is receptor expression confirmed in your cell line? Start->Check_Expression Check_Assay Is the assay appropriate for the receptor's signaling pathway? Check_Expression->Check_Assay Yes No_Expression Verify expression or use a different cell line Check_Expression->No_Expression No Check_Concentration Have you performed a dose-response experiment? Check_Assay->Check_Concentration Yes Wrong_Assay Use Ca2+ assay for P2Y6 or cAMP assay for P2Y14 Check_Assay->Wrong_Assay No Check_Cytotoxicity Have you checked for cytotoxicity? Check_Concentration->Check_Cytotoxicity Yes No_Dose_Response Perform dose-response to find optimal concentration Check_Concentration->No_Dose_Response No Cytotoxic Use lower, non-toxic concentrations Check_Cytotoxicity->Cytotoxic Yes Success Problem Resolved Check_Cytotoxicity->Success No

Caption: Troubleshooting decision tree.

Stability and storage conditions for 3-phenacyl-UDP solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 3-phenacyl-UDP solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

For long-term stability, this compound solutions should be stored at -20°C. Following this recommendation, the product is expected to be stable for at least 12 months from the date of delivery.

Q2: Can I store this compound solutions at 4°C for a short period?

While -20°C is the optimal storage temperature, short-term exposure to ambient temperatures (up to one week cumulative) is possible without significant degradation. However, for any storage longer than a few hours, it is highly recommended to keep the solution on ice or at 4°C to minimize potential degradation.

Q3: How sensitive is this compound to light?

As a "caged" compound, this compound is light-sensitive. The phenacyl group is photolabile and will be cleaved upon exposure to UV light, releasing the active UDP. Therefore, it is crucial to protect the solution from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.

Q4: How many freeze-thaw cycles can a this compound solution tolerate?

Repeated freeze-thaw cycles can lead to the degradation of nucleotides.[1] It is best practice to aliquot the this compound solution into single-use volumes upon receipt to avoid multiple freeze-thaw cycles. While there is no specific data on the maximum number of cycles for this particular compound, minimizing these cycles is a critical step in ensuring its integrity.

Q5: What are the potential degradation products of this compound?

Upon exposure to UV light, this compound will release UDP and a phenacyl byproduct, such as acetophenone.[2] In the presence of hydrogen donors, other byproducts may also form.[2] Chemical degradation under improper storage conditions (e.g., high pH, prolonged exposure to room temperature) could lead to hydrolysis of the diphosphate bond.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No biological effect observed after uncaging. Degradation of this compound: The solution may have been stored improperly, subjected to multiple freeze-thaw cycles, or exposed to light.- Use a fresh aliquot of this compound solution that has been stored correctly. - Verify the concentration of your stock solution.
Inefficient uncaging: The UV light source may not be at the optimal wavelength or intensity, or the exposure time may be too short.- Ensure your light source has a maximum emission around 249 nm, which is the λmax for this compound. - Optimize the duration and intensity of UV exposure.
Incorrect experimental conditions: The pH or other components of the buffer may be interfering with the activity of the released UDP.- Ensure the experimental buffer is at a physiological pH (around 7.5). - Check for any components in your experimental setup that might inhibit the target receptor or enzyme.
High background activity before uncaging. Presence of free UDP: The stock solution may be contaminated with free UDP due to partial degradation.- Use a fresh, properly stored aliquot. - Consider purifying the this compound solution if contamination is suspected.
"Leaky" caging group: A small percentage of the this compound may spontaneously hydrolyze, releasing UDP.- Minimize the incubation time of the caged compound with your sample before photolysis.
Inconsistent results between experiments. Variability in uncaging: Inconsistent UV light exposure can lead to variable amounts of released UDP.- Standardize the UV exposure time, intensity, and distance from the sample for all experiments.
Pipetting errors: Inaccurate pipetting of the viscous this compound solution can lead to concentration variability.- Use positive displacement pipettes or reverse pipetting techniques for more accurate dispensing.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Shelf Life
Long-Term Storage Temperature-20°C12 months
LightProtect from light (amber vials or foil)
Short-Term Storage Temperature4°C or on iceUp to 1 week (cumulative at ambient)
LightProtect from light
Freeze-Thaw Cycles Minimize; aliquot into single-use volumesNot specified; best to avoid
pH Neutral pH (around 7.5) is recommended for solutionsNot specified

Experimental Protocols

Protocol 1: General Uncaging of this compound

This protocol describes the general procedure for the photolytic release of UDP from this compound.

Materials:

  • This compound solution (10 mM in water)

  • Experimental buffer (e.g., HEPES, Tris-HCl at pH 7.5)

  • UV light source (with emission around 249 nm)

  • Quartz cuvette or other UV-transparent vessel

Procedure:

  • Thaw a single-use aliquot of the this compound solution on ice, protected from light.

  • Dilute the this compound to the desired final concentration in the pre-chilled experimental buffer. Perform this step under low-light conditions.

  • Transfer the solution to a quartz cuvette or the appropriate experimental vessel.

  • Expose the sample to UV light. The duration and intensity of the exposure will need to be optimized for your specific experimental setup and the desired concentration of released UDP.

  • Immediately after photolysis, proceed with your downstream application (e.g., addition to a cell culture or enzymatic assay).

Protocol 2: P2Y6 Receptor Activation Assay

This protocol outlines a cell-based assay to measure the activation of the P2Y6 receptor using light-activated this compound.[3]

Materials:

  • Cells expressing the P2Y6 receptor (e.g., transfected HeLa cells)

  • This compound solution

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Cell culture medium and buffers

  • Fluorescence microscope with a UV light source

Procedure:

  • Culture the P2Y6 receptor-expressing cells on a suitable imaging plate (e.g., glass-bottom dish).

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Replace the loading buffer with an appropriate imaging buffer.

  • Add the desired concentration of this compound to the cells. Incubate in the dark for a short period to allow for diffusion.

  • Place the plate on the fluorescence microscope and acquire a baseline reading of intracellular calcium.

  • Deliver a controlled pulse of UV light to the region of interest to uncage the this compound.

  • Immediately begin recording the changes in intracellular calcium levels as a measure of P2Y6 receptor activation.

  • As a positive control, you can add a known P2Y6 agonist, like UDP, at the end of the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment aliquot Aliquot this compound store Store at -20°C (Protect from light) aliquot->store thaw Thaw Aliquot on Ice store->thaw dilute Dilute in Buffer (Low light) thaw->dilute expose Expose to UV Light (Uncaging) dilute->expose assay Perform Assay expose->assay

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling UV_light UV Light caged_UDP This compound UV_light->caged_UDP UDP UDP caged_UDP->UDP Uncaging P2Y6 P2Y6 Receptor UDP->P2Y6 G_protein Gq/11 Activation P2Y6->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: P2Y6 receptor signaling pathway activated by uncaged UDP.

References

How to prevent degradation of 3-phenacyl-UDP in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3-phenacyl-UDP in experimental settings to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C as a solution in water. Under these conditions, it is expected to be stable for at least 12 months. Short-term exposure to ambient temperatures (up to one week) is generally acceptable.

Q2: What are the primary factors that can cause the degradation of this compound in my experimental buffer?

A2: The degradation of this compound can be influenced by several factors, including:

  • pH: The stability of both the phenacyl group and the UDP moiety are pH-dependent. The phosphate ester linkages in UDP are more stable at neutral to slightly basic pH.

  • Temperature: Higher temperatures will accelerate the rate of chemical degradation.

  • Enzymatic Activity: If your experimental system (e.g., cell lysates, tissue homogenates) contains enzymes such as NUDIX hydrolases, they can enzymatically cleave the diphosphate bond of UDP.

  • Photodegradation: The phenacyl group is known to be photosensitive and can be cleaved upon exposure to UV light.

Q3: Which buffer systems are recommended for experiments involving this compound?

A3: To maintain the stability of this compound, it is advisable to use buffers with a pH range of 7.0 to 8.0. Common buffers in this range include:

  • HEPES (pH 7.0-8.0)

  • Tris-HCl (pH 7.0-8.0)

  • Phosphate-buffered saline (PBS) (pH ~7.4)

It is crucial to avoid strongly acidic or strongly basic buffers, as they can promote the hydrolysis of the phenacyl group or the UDP moiety.

Q4: Can I include reducing agents in my buffer?

A4: Caution should be exercised when using reducing agents. While the phenacyl group is generally stable under many experimental conditions, it can be cleaved by strong reducing agents like zinc in acetic acid. For most biological assays, common reducing agents like DTT or β-mercaptoethanol at low millimolar concentrations are unlikely to cause significant degradation during a typical experiment, but it is recommended to prepare fresh solutions and minimize incubation times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over a short period in the experimental buffer. pH-induced hydrolysis. Verify the pH of your experimental buffer. Adjust to a neutral or slightly basic pH (7.0-8.0). Prepare fresh buffer for each experiment.
Enzymatic degradation. If using biological samples, consider adding a broad-spectrum phosphatase inhibitor cocktail to your buffer. Minimize the incubation time of this compound with the sample.
Elevated temperature. Perform experiments at the lowest feasible temperature. If incubations at higher temperatures are necessary, minimize the duration.
Inconsistent results between experiments. Photodegradation. Protect your solutions containing this compound from light, especially UV sources. Use amber-colored tubes or cover racks with foil.
Freeze-thaw cycles. Aliquot the stock solution of this compound into smaller, single-use volumes to avoid repeated freezing and thawing.
Precipitate formation in the buffer. Buffer incompatibility or concentration issues. Ensure the final concentration of this compound is within its solubility limit in your specific buffer. Briefly vortex or sonicate to aid dissolution. If the problem persists, consider trying an alternative buffer system.

Experimental Protocols

Protocol 1: General Guidelines for Preparing Working Solutions
  • Thaw the stock solution of this compound on ice.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Dilute the stock solution to the desired working concentration using a pre-chilled, recommended buffer (e.g., 50 mM HEPES, pH 7.4).

  • Prepare the working solution fresh for each experiment and keep it on ice.

  • Protect the solution from light by using amber-colored tubes or wrapping the tubes in aluminum foil.

Protocol 2: Assessing the Stability of this compound in a New Experimental Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.

  • Preparation of Standards: Prepare a dilution series of this compound in the recommended storage buffer (e.g., water, pH 7.5) to generate a standard curve.

  • Incubation:

    • Prepare a solution of this compound at the intended experimental concentration in your test buffer.

    • Incubate the solution under the same conditions as your planned experiment (temperature, light exposure).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop any further degradation.

  • HPLC Analysis:

    • Analyze the collected aliquots and the standards by reverse-phase HPLC. A C18 column is typically suitable.

    • Use a UV detector set to the absorbance maximum of the phenacyl group (around 249 nm).

    • The mobile phase can be a gradient of acetonitrile in a buffered aqueous solution (e.g., triethylammonium acetate).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their concentration.

    • Use the standard curve to determine the concentration of intact this compound in your incubated samples at each time point.

    • Plot the concentration of this compound as a function of time to determine its stability in your buffer.

Visualizations

Degradation_Pathway cluster_degradation Degradation Pathways cluster_stability Preventative Measures This compound This compound UDP UDP This compound->UDP  Strong Acid / Photolysis / Reduction UMP + Pi UMP + Pi This compound->UMP + Pi  Enzymatic Cleavage (e.g., NUDIX hydrolases) Phenacyl_derivative Phenacyl derivative Optimal_pH Optimal pH (7.0-8.0) Optimal_pH->this compound Low_Temp Low Temperature (-20°C) Low_Temp->this compound Light_Protection Protection from Light Light_Protection->this compound Enzyme_Inhibitors Enzyme Inhibitors Enzyme_Inhibitors->this compound

Caption: Factors influencing the degradation of this compound and preventative measures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw Thaw Stock on Ice Dilute Dilute in Pre-chilled Recommended Buffer Thaw->Dilute Protect Protect from Light Dilute->Protect Incubate Incubate with Sample (Minimize Time and Temperature) Protect->Incubate Measure Measure Experimental Readout Incubate->Measure

Caption: Recommended experimental workflow for using this compound.

Off-target effects of 3-phenacyl-UDP at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 3-phenacyl-UDP, particularly when used at high concentrations in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a synthetic derivative of uridine diphosphate (UDP) and is recognized as a potent and selective agonist for the P2Y6 receptor.[1][2][3] The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by UDP.[1][4] Activation of the P2Y6 receptor is coupled to Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]

Q2: I am observing unexpected cellular responses at high concentrations of this compound. What could be the cause?

High concentrations of any pharmacological agent can lead to off-target effects. For this compound, a nucleotide analog, several possibilities should be considered:

  • Activation of other P2Y receptors: While this compound is selective for the P2Y6 receptor, high concentrations may lead to the activation of other P2Y receptor subtypes that are sensitive to UDP or related nucleotides. For instance, UDP is also an agonist at the P2Y14 receptor.[1][5]

  • Inhibition of ectonucleotidases: Nucleotide analogs can sometimes interfere with the activity of ectonucleotidases, enzymes that break down extracellular nucleotides.[1] This can alter the concentration of endogenous nucleotides in the vicinity of the cells, leading to indirect effects on various purinergic receptors.

  • Mitochondrial toxicity: Some nucleoside and nucleotide analogs have been associated with mitochondrial toxicity, particularly at high concentrations or with prolonged exposure.[6] This can manifest as decreased cell viability, changes in cellular metabolism, or an increase in lactic acid production.[6]

  • Non-specific effects: At very high concentrations, compounds can exhibit non-specific effects on cellular membranes or other proteins, leading to artifacts.

Q3: What are the known potencies of this compound and related endogenous ligands at P2Y receptors?

Receptor SubtypeEndogenous Agonist(s)Agonist Potency (EC50 or pEC50)
P2Y1 ADPADP > ATP[2]
P2Y2 ATP, UTPUTP = ATP[2]
P2Y4 UTPUTP > ATP[2]
P2Y6 UDP UDP >> UTP > ATP [2]
P2Y11 ATPATP > UTP[2]
P2Y12 ADPADP >> ATP[2]
P2Y13 ADPADP >> ATP[2]
P2Y14 UDP , UDP-glucoseUDP-glucose, UDP[2][5]

EC50 values represent the concentration of an agonist that gives half-maximal response. pEC50 is the negative logarithm of the EC50 value.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays at high concentrations of this compound.

Workflow for Troubleshooting Unexpected Results

Caption: Troubleshooting workflow for unexpected experimental results.

Detailed Troubleshooting Steps
  • Confirm Compound Integrity and Concentration:

    • Action: Verify the purity and identity of your this compound stock using appropriate analytical methods (e.g., HPLC, mass spectrometry). Prepare fresh dilutions from a trusted stock solution.

    • Rationale: Compound degradation or inaccurate concentration can lead to variable and misleading results.

  • Characterize P2Y Receptor Expression in Your Experimental System:

    • Action: Determine the expression profile of P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) in your cell line or tissue using techniques like RT-qPCR, Western blot, or RNA-seq.

    • Rationale: The presence of other UDP-sensitive P2Y receptors, such as P2Y14, could explain unexpected signaling events.

  • Use Selective Antagonists to Dissect Receptor Contribution:

    • Action: Co-incubate your cells with this compound and a selective antagonist for the P2Y6 receptor (e.g., MRS2578) or other suspected off-target P2Y receptors.

    • Rationale: If the unexpected effect is blocked by a specific antagonist, it points towards the involvement of that particular receptor.

    AntagonistPrimary Target
    MRS2578P2Y6[4]
    MRS2500P2Y1[4]
    AR-C118925P2Y2[4]
    PPTNP2Y14[4]
  • Assess for Inhibition of Ectonucleotidases:

    • Action: Measure the rate of ATP, ADP, and UDP degradation in the presence and absence of high concentrations of this compound using an HPLC-based or enzymatic assay.

    • Rationale: Inhibition of nucleotide breakdown can potentiate the effects of endogenous nucleotides, leading to indirect activation of other P2 receptors.

  • Evaluate Cellular Health and Mitochondrial Function:

    • Action: Perform cell viability assays (e.g., MTT, trypan blue exclusion) and mitochondrial function assays (e.g., measurement of mitochondrial membrane potential, oxygen consumption rate, or lactate production) after treatment with high concentrations of this compound.

    • Rationale: Nucleotide analogs can sometimes induce cytotoxicity through mechanisms such as mitochondrial dysfunction.[6]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Determine P2Y Receptor Activation

This protocol is used to measure the increase in intracellular calcium concentration following P2Y receptor activation, a hallmark of Gq-coupled P2Y receptor signaling (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11).

Calcium Mobilization Workflow

CalciumMobilization A 1. Cell Seeding (e.g., 96-well plate) B 2. Loading with Calcium-sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Addition of this compound (and/or antagonists) C->D E 5. Real-time Fluorescence Monitoring D->E F 6. Data Analysis: Calculate change in fluorescence E->F

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells expressing the P2Y receptor(s) of interest in a 96-well, black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Reading: Wash the cells to remove excess dye. Measure the baseline fluorescence using a fluorescence plate reader equipped with appropriate filters and an injection port.

  • Compound Addition: Inject a solution of this compound at various concentrations into the wells. For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity from baseline is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Radioligand Binding Assay for Receptor Selectivity

This protocol is used to determine the binding affinity of a compound for a specific receptor. While suitable radioligands are not available for all P2Y receptors, this method can be used for P2Y1 and P2Y12 to assess potential off-target binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor of interest.

  • Binding Reaction: In a microtiter plate, incubate the cell membranes with a known concentration of a specific radiolabeled antagonist (e.g., [3H]MRS2500 for P2Y1) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a binding affinity constant (Ki).

Signaling Pathways

P2Y6 and Potential Off-Target P2Y14 Signaling

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6:f0 P2Y14 P2Y14 Receptor (Potential Off-Target) This compound->P2Y14:f0 High Conc. UDP UDP UDP->P2Y6:f0 UDP->P2Y14:f0 Gq Gq/11 P2Y6->Gq Gi Gi/o P2Y14->Gi PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: P2Y6 and potential off-target P2Y14 signaling pathways.

References

Technical Support Center: Optimizing Ligand Incubation Time for P2Y Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with P2Y receptor ligands, such as UDP derivatives, in functional assays. While the query specified "3-phenacyl-UDP," this is not a commonly cited compound in the literature. However, the related compound, Nthis compound , has been identified as a potent and selective agonist for P2Y6 receptors.[1] This guide will focus on the principles of optimizing incubation time for ligands acting on the P2Y receptor family, using the well-characterized P2Y14 receptor as a primary example and including information on Nthis compound where available.

Frequently Asked Questions (FAQs)

Q1: What are P2Y receptors and their general function?

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP, ADP, UTP, UDP, and UDP-sugars.[2] There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[2] These receptors are widely expressed and are involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and immune responses.[2][3][4] For instance, the P2Y14 receptor is considered a proinflammatory receptor.[4]

Q2: What is the role of UDP-derivatives as ligands for P2Y receptors?

UDP and its sugar conjugates (UDP-sugars) are important signaling molecules that act as agonists for several P2Y receptors.[5]

  • UDP-glucose is a potent agonist for the P2Y14 receptor.[5][6]

  • UDP is a potent agonist for the P2Y6 and P2Y14 receptors.[5]

  • Nthis compound is reported to be a potent and selective agonist at P2Y6 receptors.[1]

The activation of these receptors by UDP-derivatives can trigger various downstream signaling pathways.

Q3: What are typical functional assays for P2Y receptors?

The choice of functional assay depends on the G protein coupling of the specific P2Y receptor subtype.

  • cAMP Accumulation Assays: P2Y receptors that couple to Gαi proteins, such as P2Y12, P2Y13, and P2Y14, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] Assays often measure the inhibition of forskolin-stimulated cAMP accumulation.[5][7]

  • Calcium Mobilization Assays: P2Y receptors that couple to Gαq proteins (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁) activate phospholipase C, leading to an increase in intracellular calcium.

  • Chemotaxis Assays: The P2Y14 receptor is involved in neutrophil chemotaxis, and its activation by UDP-glucose can stimulate cell migration, which can be measured in vitro.[4][7][8]

  • ERK Phosphorylation Assays: Activation of the P2Y14 receptor has been shown to increase the phosphorylation of ERK1/2.[4][8]

Q4: Why is incubation time a critical parameter in these assays?

Incubation time is critical because it directly affects the establishment of equilibrium between the ligand and the receptor.

  • Insufficient Incubation: Too short an incubation time may not allow the binding to reach equilibrium, leading to an underestimation of the ligand's potency (i.e., a higher EC50 or IC50 value).

  • Excessive Incubation: For some ligands, particularly covalent or unstable compounds, prolonged incubation can lead to off-target effects, ligand degradation, or cellular toxicity, which can confound the results. For time-dependent inhibitors, IC50 values will decrease with longer incubation times.[9][10]

Q5: What factors influence the optimal incubation time?

The optimal incubation time is not a single value but depends on several factors:

  • Ligand Binding Kinetics (k_on/k_off): Ligands with slow association rates (k_on) or very slow dissociation rates (k_off), such as some covalent inhibitors, require longer incubation times to reach equilibrium.[11][12]

  • Ligand Type:

    • Agonists: The incubation time should be long enough to elicit a stable downstream signal.

    • Antagonists: In antagonist assays, a pre-incubation step with the antagonist is often required to allow it to bind to the receptor before the agonist is added. The duration of this pre-incubation is critical.

    • Covalent Inhibitors: These inhibitors show time-dependent IC50 values, and the incubation time must be carefully controlled and reported.[9][10]

  • Assay Temperature: Lower temperatures generally slow down binding kinetics, requiring longer incubation times.

  • Receptor Density and Cell Type: The concentration of the receptor on the cell surface can influence the time required to reach equilibrium.

  • Ligand Stability: The stability of the compound in the assay buffer is a crucial consideration. Unstable compounds may require shorter incubation times.

Troubleshooting Guides

ProblemPossible CausesSuggested Solutions
High background signal or low signal-to-noise ratio 1. Cell health is poor. 2. Reagent issues (e.g., old buffers, degraded ligand). 3. Non-specific binding of the ligand. 4. Constitutive receptor activity.1. Ensure cells are healthy and not over-confluent. 2. Prepare fresh reagents and test ligand stability. 3. Optimize assay buffer components; consider adding a small amount of BSA. 4. Review literature for the specific cell line and receptor expression system.
Inconsistent results between experiments (poor reproducibility) 1. Variable incubation times. 2. Fluctuations in assay temperature. 3. Inconsistent cell passage number or density. 4. Pipetting errors.1. Use a precise timer for all incubation steps. 2. Ensure consistent temperature control (e.g., use a calibrated incubator or water bath). 3. Use cells within a defined passage number range and seed at a consistent density. 4. Use calibrated pipettes and consistent technique.
No response or weak response to the ligand 1. Ligand is inactive or degraded. 2. Incorrect receptor subtype is expressed or low expression level. 3. Incubation time is too short. 4. The chosen assay is not appropriate for the receptor's signaling pathway.1. Verify ligand integrity and concentration. Test a positive control ligand if available. 2. Confirm receptor expression via methods like qPCR, Western blot, or flow cytometry. 3. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time. 4. Verify the G-protein coupling of your receptor (e.g., P2Y14 is Gi-coupled, so a cAMP assay is appropriate).[5]
EC50 / IC50 values differ from published literature 1. Incubation time is different from the cited study. 2. Differences in assay conditions (cell line, receptor density, temperature, buffer composition). 3. Ligand purity or salt form is different.1. Carefully replicate the incubation time from the reference protocol. For time-dependent inhibitors, IC50 values are highly dependent on incubation time.[9] 2. Align your assay conditions as closely as possible with the literature. 3. Verify the source and purity of your ligand.

Quantitative Data Summary

Table 1: Potency of Selected Ligands on P2Y Receptors

LigandReceptor TargetAssay TypePotency (EC₅₀ / IC₅₀)Reference
UDP-glucoseHuman P2Y14cAMP Inhibition~10 nM - 82 nM[5][7]
UDPHuman P2Y14cAMP Inhibition~5-fold more potent than UDP-glucose[5]
Nthis compoundP2Y6Not SpecifiedPotent and selective agonist[1]
PPTN (Antagonist)Human P2Y14cAMP InhibitionIC₅₀ ~2.9 nM[7]

Table 2: Example Incubation Times from P2Y Receptor Assays

Assay TypeReceptorLigand TreatmentIncubation TimeIncubation Temp.Reference
cAMP AccumulationHuman P2Y14Forskolin + Agonist10 - 15 min37°C[5][7]
ChemotaxisHuman NeutrophilsUDP-glucose90 min37°C[8]
Reversible Covalent InhibitionBTKInhibitor Washout4 - 20 hours37°C[13]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for P2Y14 Receptor

This protocol is adapted from studies on the Gi-coupled P2Y14 receptor.[5][7]

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor.

  • Assay buffer (e.g., HBSS with 10 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • P2Y14 receptor agonist (e.g., UDP-glucose) or antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed P2Y14-expressing HEK293 cells into a 96-well plate and grow to ~90% confluency.

  • Pre-incubation (for antagonists): If testing an antagonist, remove the culture medium, wash with assay buffer, and add the antagonist at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Cell Stimulation: Add the agonist (e.g., UDP-glucose at its EC80 concentration if testing an antagonist) and a fixed concentration of forskolin (e.g., 10 µM) to the wells. If testing an agonist, add it at various concentrations along with forskolin.

  • Incubation: Incubate the plate for the optimized time (e.g., 15 minutes) at 37°C. This step is critical and should be timed precisely.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the ligand concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 2: Neutrophil Chemotaxis Assay

This protocol is based on assays measuring UDP-glucose-stimulated neutrophil migration.[7][8]

Materials:

  • Isolated human neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane).

  • Chemoattractant (e.g., UDP-glucose).

  • Assay buffer (e.g., HBSS).

Procedure:

  • Chamber Setup: Place the chemoattractant (UDP-glucose diluted in assay buffer) in the lower wells of the chemotaxis chamber. Place assay buffer alone in the negative control wells.

  • Cell Loading: Isolate human neutrophils and resuspend them in assay buffer. Place the cell suspension in the upper wells of the chamber, separated from the lower wells by the membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a set period (e.g., 90 minutes) to allow the cells to migrate through the membrane towards the chemoattractant.

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side.

  • Data Analysis: Count the number of migrated cells per high-power field using a microscope. Compare the migration in response to the agonist with the negative control.

Visualizations

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose P2Y14 P2Y14 Receptor UDP_glucose->P2Y14 Binds Gi Gi Protein P2Y14->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: P2Y14 receptor signaling pathway.

Incubation_Time_Optimization start Start: Define Assay lit_review Literature Review: Find typical incubation times start->lit_review time_course Perform Time-Course Experiment (e.g., 15, 30, 60, 90, 120 min) lit_review->time_course plateau Does signal reach a stable plateau? time_course->plateau select_time Select shortest time on plateau for routine assays plateau->select_time Yes no_signal Is there any signal? plateau->no_signal No troubleshoot Troubleshoot: Check ligand stability, cell health, and assay setup troubleshoot->time_course Re-run no_signal->troubleshoot No no_signal->troubleshoot Weak Signal

Caption: Workflow for optimizing incubation time.

Troubleshooting_Tree start Problem: Inconsistent Results q_time Is incubation time precisely controlled? start->q_time a_time_no Action: Use a precise timer for all incubation steps. q_time->a_time_no No q_temp Is temperature consistent? q_time->q_temp Yes a_time_no->q_temp a_temp_no Action: Use a calibrated incubator/water bath. q_temp->a_temp_no No q_cells Are cell passage and density consistent? q_temp->q_cells Yes a_temp_no->q_cells a_cells_no Action: Use cells in a defined passage range and seed consistently. q_cells->a_cells_no No end Check pipetting and reagent prep. q_cells->end Yes a_cells_no->end

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Cell Viability Assays for 3-Phenacyl-UDP Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing the cytotoxicity of 3-phenacyl-UDP. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results from their cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for testing the cytotoxicity of this compound?

A1: The choice of assay depends on the suspected mechanism of action of this compound and the specific research question. Commonly used and reliable assays include:

  • MTT Assay: Measures mitochondrial metabolic activity, which is often correlated with cell viability. It is a cost-effective and widely used colorimetric assay.[1][2][3]

  • MTS/XTT Assays: Similar to the MTT assay, these measure metabolic activity but the formazan product is water-soluble, simplifying the protocol.[4][5]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and necrosis.[1][4]

  • ATP Assay: Quantifies the amount of ATP present, which is a marker of metabolically active cells.[4][6]

For a comprehensive assessment, it is often recommended to use multiple assays that measure different cellular parameters.[4][5] For instance, combining a metabolic assay (MTT or MTS) with a membrane integrity assay (LDH) can provide a more complete picture of the cytotoxic effects of this compound.

Q2: How do I select the appropriate cell line for my cytotoxicity study?

A2: The choice of cell line should be relevant to the intended application or target of this compound. Consider the following:

  • Tissue of Origin: If this compound is being investigated for a specific type of cancer, use cell lines derived from that cancer.

  • Expression of Target Receptors: If this compound is known to interact with specific receptors, such as P2Y receptors that bind UDP-sugars, select cell lines that express these receptors.[7]

  • Growth Characteristics: Choose cell lines with a doubling time that is appropriate for the planned duration of the experiment.

Q3: What are the critical controls to include in my experiment?

A3: Proper controls are essential for the accurate interpretation of cytotoxicity data. Key controls include:

  • Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO, ethanol) at the same final concentration used in the experimental wells. This control is crucial to ensure that the solvent itself is not causing cytotoxicity.

  • Positive Control (100% Kill): Cells treated with a known cytotoxic agent (e.g., high concentration of doxorubicin, saponin, or lysis buffer) to establish a baseline for maximum cell death.[1]

  • Blank Control (Medium Only): Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or fluorescence.

Q4: How do I determine the optimal concentration range and exposure time for this compound?

A4: A dose-response and time-course experiment is necessary.

  • Concentration Range: Start with a broad range of concentrations, for example, from nanomolar to micromolar, often using serial dilutions (e.g., 0.1, 1, 10, 100 µM).

  • Exposure Time: Test different incubation times (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[2]

The results of these initial experiments will help in determining the IC50 value (the concentration at which 50% of cell viability is inhibited).[8]

Troubleshooting Guides

MTT/MTS Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High background in blank wells Contamination of the medium or reagents with bacteria or fungi.Use fresh, sterile medium and reagents. Filter the MTT/MTS solution before use.
Low signal in untreated control wells Low cell number, poor cell health, or incorrect incubation time.Ensure proper cell seeding density. Check cell viability before starting the experiment. Optimize the incubation time for the specific cell line.[9]
Inconsistent results between replicate wells Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate.Mix the cell suspension thoroughly before seeding. Use calibrated pipettes. To minimize edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[5]
Precipitate formation in the wells The compound may be precipitating at high concentrations.Check the solubility of this compound in the culture medium. If necessary, adjust the vehicle concentration or use a different solvent.
Color of the compound interferes with the assay This compound may absorb light at the same wavelength as the formazan product.Run a control with the compound in cell-free medium to measure its intrinsic absorbance and subtract this value from the experimental wells.
LDH Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High LDH activity in untreated controls Cells are overgrown or stressed, leading to spontaneous cell death. Rough handling of cells during the experiment.Seed cells at an optimal density to avoid overgrowth. Handle the plate gently to avoid mechanical stress and cell lysis.
Low LDH release with positive control The positive control (lysis buffer) was not effective or was not incubated for long enough.Ensure the lysis buffer is at the correct concentration and incubate for the recommended time to achieve complete cell lysis.
High background LDH in the medium Phenol red in the culture medium can interfere with the assay. Some sera contain high levels of LDH.Use phenol red-free medium for the assay. Use heat-inactivated serum or a serum-free medium during the LDH release period.

Data Presentation

Summarize your quantitative data in tables for clear comparison. Below are template tables for presenting cytotoxicity data.

Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Exposure (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (OD 570 nm) ± SD% Cell Viability ± SD
0 (Vehicle Control)[Value]100
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
Positive Control[Value][Value]

Table 2: IC50 Values of this compound on Different Cell Lines

Cell LineExposure Time (hours)IC50 (µM)
[Cell Line A]24[Value]
[Cell Line A]48[Value]
[Cell Line B]24[Value]
[Cell Line B]48[Value]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the purple formazan crystals.[1][9]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[2]

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Lysis of Control Wells: To the remaining cells in the original plate, add lysis buffer to the positive control wells to induce maximum LDH release.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to the supernatant samples in the new plate.

  • Incubation and Reading: Incubate at room temperature, protected from light, for the time specified by the manufacturer (usually 10-30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the positive control (maximum release).

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Add this compound (Various Concentrations) attach->treat incubate_treat 4. Incubate (24, 48, or 72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability and IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p2y_receptor P2Y14 Receptor g_protein G-protein (Gi/o) p2y_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Reduces production of pka PKA camp->pka Inhibits downstream Downstream Effectors pka->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis compound This compound compound->p2y_receptor Binds

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Ensuring consistent results with different batches of 3-phenacyl-UDP.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when using different batches of 3-phenacyl-UDP in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in potency (EC₅₀) between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in the potency of this compound can arise from several factors. The most common causes include:

  • Purity: The percentage of the active compound can vary between batches. Impurities may interfere with the assay or compete for receptor binding.

  • Compound Integrity: Degradation of this compound due to improper storage or handling can lead to reduced activity.

  • Solvent and Formulation: The compound is typically supplied as a solution. Differences in the solvent, concentration, or pH of the solution can affect its stability and activity.

  • Experimental Conditions: Variations in assay conditions, such as cell passage number, reagent concentrations, and incubation times, can contribute to apparent differences in potency.

We recommend a thorough review of the Certificate of Analysis for each batch and performing in-house quality control checks.

Q2: How should we properly store and handle this compound to ensure its stability?

A2: To maintain the integrity of this compound, adhere to the following storage and handling guidelines:

  • Storage Temperature: Store the compound at -20°C upon receipt.

  • Light Exposure: Protect the compound from light, as the phenacyl group can be light-sensitive.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to minimize degradation.

  • Solvent: this compound is typically supplied in an aqueous solution. If you need to dilute it further, use a buffer system that is compatible with your assay and maintains a stable pH.

Q3: What are the key quality control parameters we should check for each new batch of this compound?

A3: For each new batch, we recommend verifying the following parameters, which are typically found on the supplier's Certificate of Analysis (CoA):

ParameterRecommended SpecificationAnalytical Method
Purity ≥ 95%High-Performance Liquid Chromatography (HPLC)
Concentration Verify the concentration provided on the data sheet.UV-Vis Spectroscopy (λmax ≈ 249 nm)
Identity Conforms to the expected structure.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
pH of Solution 7.0 - 8.0pH meter

Note: If a CoA is not provided, or if you suspect issues with a batch, it is advisable to perform these analytical tests independently.

Q4: We are experiencing issues with the solubility of this compound in our assay buffer. What can we do?

A4: this compound is generally soluble in aqueous buffers. If you encounter solubility issues, consider the following:

  • Buffer Composition: High concentrations of salts or other components in your buffer may reduce solubility. Try preparing a fresh dilution in a simpler buffer (e.g., PBS or HEPES-buffered saline).

  • pH: Ensure the pH of your final assay buffer is within the recommended range of 7.0-8.0.

  • Vortexing: Ensure the solution is thoroughly mixed by gentle vortexing before use.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Cell-Based Assays

If you are observing high variability between replicate wells or inconsistent results across experiments, follow this troubleshooting workflow:

A Inconsistent/Noisy Data B Check Cell Health and Density A->B C Review Assay Protocol A->C D Assess Reagent Quality A->D E Optimize Incubation Times B->E Cells look healthy C->E Protocol followed correctly F Check for Compound Aggregation D->F Reagents are fresh E->F G Evaluate Readout System F->G H Problem Resolved G->H Signal is stable

Troubleshooting workflow for inconsistent data.
  • Cell Health and Density: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.

  • Assay Protocol: Double-check all steps of your protocol, including reagent concentrations, volumes, and incubation times.

  • Reagent Quality: Use fresh, high-quality reagents and buffers.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that lead to non-specific effects. Consider performing a detergent test (e.g., including 0.01% Triton X-100) to check for aggregation-based artifacts.

Issue 2: Lower than Expected Potency (High EC₅₀)

If the observed potency of this compound is lower than expected, consider the following:

Potential CauseRecommended Action
Compound Degradation Use a fresh aliquot of this compound. Verify the storage conditions and age of the stock solution.
Incorrect Concentration Re-measure the concentration of your stock solution using UV-Vis spectroscopy.
Sub-optimal Assay Conditions Optimize assay parameters such as cell density, incubation time, and the concentration of other reagents (e.g., forskolin in cAMP assays).
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Reduce the incubation time with this compound.
Presence of Antagonists Ensure that no components of your assay medium (e.g., serum) contain factors that could act as antagonists at the P2Y14 receptor.

Experimental Protocols

Protocol 1: P2Y14 Receptor-Mediated Inhibition of cAMP Accumulation

This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of the Gαi-coupled P2Y14 receptor by this compound.

  • Cell Culture: Plate HEK293 cells stably expressing the human P2Y14 receptor in a 96-well plate at a density of 20,000 cells/well and culture overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure: a. Wash the cells once with the assay buffer. b. Add 50 µL of the this compound dilutions to the respective wells. c. Add 25 µL of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to all wells. d. Add 25 µL of forskolin (e.g., 10 µM final concentration) to all wells to stimulate adenylyl cyclase. e. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: RhoA Activation Assay

This protocol measures the activation of the small GTPase RhoA, a downstream effector of P2Y14 receptor signaling.

  • Cell Culture and Serum Starvation: Plate cells expressing the P2Y14 receptor (e.g., HL-60 or differentiated U937 cells) in 6-well plates. Prior to the assay, serum-starve the cells for 4-6 hours.

  • Compound Stimulation: Treat the cells with different concentrations of this compound for a short period (e.g., 2-5 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer.

  • Pull-down of Active RhoA: a. Clarify the cell lysates by centrifugation. b. Incubate a portion of the lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C.

  • Western Blotting: a. Wash the beads to remove non-specifically bound proteins. b. Elute the bound proteins in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody against RhoA, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities for active RhoA and normalize to the total RhoA in the cell lysates.

Signaling Pathway and Experimental Workflow

cluster_0 P2Y14 Signaling Pathway This compound This compound P2Y14 P2Y14 Receptor This compound->P2Y14 G_protein Gi/o Protein P2Y14->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition RhoGEF RhoGEF G_protein->RhoGEF Activation cAMP ↓ cAMP AC->cAMP RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP loading Downstream Downstream Effects (e.g., Cytoskeletal Rearrangement) RhoA_GTP->Downstream

P2Y14 receptor signaling cascade.

cluster_1 Experimental Workflow A Receive New Batch of This compound B Perform QC Checks (Purity, Concentration) A->B C Prepare Aliquots and Store at -20°C B->C D Conduct Functional Assay (e.g., cAMP or RhoA) C->D E Analyze Data (Calculate EC₅₀) D->E F Compare with Previous Batches E->F G Consistent Results Proceed with Experiments F->G Yes H Inconsistent Results Troubleshoot F->H No

Workflow for ensuring consistent results.

Validation & Comparative

Validating the Specificity of 3-phenacyl-UDP for the P2Y6 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of 3-phenacyl-UDP as an agonist for the P2Y6 receptor. The following sections detail objective comparisons with alternative compounds and provide the necessary experimental protocols and data presentation formats to rigorously assess its receptor selectivity.

Comparative Analysis of P2Y6 Receptor Agonists

To ascertain the specificity of this compound, its activity must be compared against a known P2Y6 agonist, such as UDP, and its effects on other P2Y receptors must be quantified. The ideal agonist exhibits high potency and efficacy for the target receptor (P2Y6) with minimal activity at other related receptors.

Table 1: Comparative Potency (EC₅₀) and Efficacy (% of Max Response) of P2Y Agonists

CompoundP2Y1 (EC₅₀, nM)P2Y2 (EC₅₀, nM)P2Y4 (EC₅₀, nM)P2Y6 (EC₅₀, nM)P2Y11 (EC₅₀, nM)P2Y12 (EC₅₀, nM)P2Y13 (EC₅₀, nM)P2Y14 (EC₅₀, nM)P2Y6 Efficacy (% Max Response vs. UDP)
This compound >10,000>10,000>10,000[Insert Data] >10,000>10,000>10,000>10,000[Insert Data]
UDP>10,00015012030>10,000>10,000>10,000>10,000100%
MRS2905>10,000>10,000>10,0003.2>10,000>10,000>10,000>10,000100%

Data for UDP and MRS2905 is representative of typical findings. Data for this compound should be experimentally determined.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled receptors like P2Y6. Agonist binding to the P2Y6 receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of intracellular calcium (Ca²⁺).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human P2Y6 receptor. For counter-screening, use cell lines expressing other human P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y11, P2Y12, P2Y13, and P2Y14).

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound, UDP (positive control), and other reference agonists.

  • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon compound addition. The increase in fluorescence corresponds to the increase in intracellular Ca²⁺.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to generate dose-response curves and calculate EC₅₀ values.

G cluster_workflow Calcium Mobilization Assay Workflow A Plate P2Y Receptor-Expressing Cells B Load Cells with Fluo-4 AM Dye A->B C Add Test Compounds (e.g., this compound) B->C D Measure Fluorescence Change C->D E Generate Dose-Response Curves & Calculate EC50 D->E G cluster_pathway P2Y6 Receptor Signaling Pathway ligand This compound receptor P2Y6 Receptor ligand->receptor g_protein Gq receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R ca2 Ca²⁺ Release er->ca2 G cluster_logic Specificity Validation Logic A Primary Screen: Calcium Mobilization in P2Y6 Cells B Counter Screen: Calcium Mobilization in other P2Y Cells A->B C Binding Assay: Determine Ki at P2Y6 A->C D Downstream Signaling: Confirm Pathway Activation (e.g., p-ERK) B->D C->D E Conclusion: This compound is a Specific P2Y6 Agonist D->E

A Comparative Analysis of 3-Phenacyl-UDP and UDP: Potency and Efficacy at Purinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between receptor ligands is paramount for advancing therapeutic discovery. This guide provides a detailed comparison of the potency and efficacy of two key uridine nucleotide derivatives, 3-phenacyl-UDP and Uridine Diphosphate (UDP), at P2Y purinergic receptors. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

This analysis reveals that while both molecules are structurally related, their pharmacological profiles at P2Y6 and P2Y14 receptors are markedly distinct. This compound emerges as a potent and selective agonist for the P2Y6 receptor. In contrast, UDP demonstrates a more complex and species-dependent activity, acting as a potent agonist at the P2Y6 and rat P2Y14 receptors, but exhibiting antagonistic properties at the human P2Y14 receptor.

Quantitative Comparison of Potency and Efficacy

The following tables summarize the key quantitative data on the potency and efficacy of this compound and UDP at P2Y6 and P2Y14 receptors.

Table 1: Potency and Efficacy at P2Y6 Receptor

CompoundReceptorPotency (EC50)Efficacy
This compoundP2Y670 nM[1]Agonist
UDPP2Y6>90 µM / >200 µMAgonist

Note: The EC50 values for UDP at the P2Y6 receptor show significant variation across different studies and experimental conditions, generally indicating lower potency compared to this compound.

Table 2: Potency and Efficacy at P2Y14 Receptor

CompoundReceptorSpeciesPotencyEfficacy
This compoundP2Y14Rat (RBL-2H3 cells)-Inactive
UDPP2Y14Rat (RBL-2H3 cells)EC50 = 5230 nMAgonist
UDPP2Y14HumanpKB = 7.28Competitive Antagonist
UDPP2Y14RatEC50 = 0.35 µMAgonist

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the potency and efficacy of ligands at G-protein coupled receptors.

Intracellular Calcium Mobilization Assay

This assay is commonly used to measure the activation of Gq-coupled P2Y receptors, such as P2Y6.

  • Cell Culture and Plating: Cells endogenously or recombinantly expressing the P2Y receptor of interest (e.g., HEK293, CHO, or astrocytoma cells) are cultured in appropriate media. For the assay, cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to near confluence.

  • Fluorescent Dye Loading: The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. A loading buffer containing a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), is then added to the cells. Fura-2 AM is a ratiometric dye that, once inside the cell and cleaved by esterases, exhibits a shift in its fluorescence excitation maximum upon binding to calcium.

  • Incubation and De-esterification: The cells are incubated with the dye for a specific period (typically 30-60 minutes) at 37°C to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Detection: The plate is then placed in a fluorescence microplate reader equipped with dual-wavelength excitation (typically 340 nm and 380 nm) and a single emission filter (around 510 nm). After establishing a baseline fluorescence reading, the test compounds (this compound or UDP) at various concentrations are automatically injected into the wells.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated over time. An increase in this ratio indicates a rise in intracellular calcium concentration. The peak response at each compound concentration is used to generate a dose-response curve, from which the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is determined.

Inositol Phosphate Accumulation Assay

This assay is another method to quantify the activation of Gq-coupled receptors by measuring the accumulation of a downstream second messenger, inositol phosphate (IP).

  • Cell Labeling: Cells expressing the target P2Y receptor are incubated overnight with a radiolabeled precursor, myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Pre-incubation with Lithium Chloride (LiCl): Prior to the addition of the agonist, the cells are pre-incubated with LiCl. LiCl inhibits inositol monophosphatase, an enzyme that degrades inositol monophosphate (IP1), the final product in the inositol phosphate cascade. This inhibition leads to the accumulation of total inositol phosphates upon receptor activation.

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of the test compounds (this compound or UDP) for a defined period.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are then extracted.

  • Separation and Quantification: The total [³H]inositol phosphates are separated from the free [³H]inositol and other cellular components using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is then quantified using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of inositol phosphate produced. A dose-response curve is generated by plotting the radioactivity against the logarithm of the agonist concentration, allowing for the determination of the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by P2Y6 and P2Y14 receptors and a typical experimental workflow for assessing receptor activation.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Agonist UDP UDP UDP->P2Y6 Agonist Gq11 Gq/11 P2Y6->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Phagocytosis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y6 Receptor Signaling Pathway.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_agonist UDP (Rat) P2Y14 P2Y14 Receptor UDP_agonist->P2Y14 Agonist UDP_antagonist UDP (Human) UDP_antagonist->P2Y14 Antagonist Gio Gi/o P2Y14->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: P2Y14 Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing target P2Y receptor) Cell_Plating 2. Plate Cells (96/384-well plate) Cell_Culture->Cell_Plating Dye_Loading 3. Load with Ca²⁺ Dye (Fura-2 AM) or Label with [³H]inositol Cell_Plating->Dye_Loading Compound_Addition 4. Add Test Compound (this compound or UDP) Dye_Loading->Compound_Addition Signal_Detection 5. Measure Signal (Fluorescence Ratio or Radioactivity) Compound_Addition->Signal_Detection Dose_Response 6. Generate Dose-Response Curve Signal_Detection->Dose_Response EC50_pKB 7. Determine EC50 or pKB Dose_Response->EC50_pKB

Caption: General Experimental Workflow.

References

Unveiling the Selectivity of 3-Phenacyl-UDP: A Comparative Guide for P2Y Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of molecular probes is paramount. This guide provides a detailed comparison of 3-phenacyl-UDP (also known as PSB 0474), a synthetic derivative of uridine diphosphate (UDP), and its cross-reactivity with various P2Y receptor subtypes. Leveraging experimental data, this document aims to be an essential resource for studies involving P2Y6 receptor modulation.

Executive Summary

This compound is a potent and selective agonist for the P2Y6 receptor, a Gq-coupled purinergic receptor involved in a variety of physiological and pathophysiological processes, including inflammation and mechanotransduction. While highly selective for P2Y6, a comprehensive understanding of its activity at other P2Y receptor subtypes is crucial for the accurate interpretation of experimental results. This guide summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.

Comparative Analysis of this compound Activity at P2Y Receptor Subtypes

The selectivity of this compound has been primarily characterized through functional assays, such as measuring intracellular calcium mobilization in cells heterologously expressing individual human P2Y receptor subtypes. The following table summarizes the potency (EC50 values) of this compound at various P2Y receptors.

P2Y Receptor SubtypeCouplingNatural Agonist(s)This compound (PSB 0474) Potency (EC50, nM)Reference
P2Y1GqADP> 10,000[1]
P2Y2GqATP, UTP> 10,000[1]
P2Y4GqUTP> 10,000[1]
P2Y6 Gq UDP 70 [2][3]
P2Y11Gs/GqATPNo significant activity reported-
P2Y12GiADPNo significant activity reported-
P2Y13GiADPNo significant activity reported-
P2Y14GiUDP-glucose, UDP> 10,000[1]

Data is primarily sourced from studies on human recombinant receptors.

The data clearly demonstrates that this compound is a highly selective agonist for the P2Y6 receptor, with at least a 140-fold selectivity over other tested P2Y subtypes.

Experimental Methodologies

The determination of agonist potency and selectivity for P2Y receptors typically involves robust in vitro assays. The primary methods used to characterize this compound are detailed below.

Intracellular Calcium Mobilization Assay

This is a common functional assay for Gq-coupled receptors like P2Y1, P2Y2, P2Y4, and P2Y6.

Principle: Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators.

Protocol Outline:

  • Cell Culture and Receptor Expression: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express the specific human P2Y receptor subtype of interest.

  • Cell Loading with Calcium-sensitive Dye: Cells are incubated with a cell-permeant fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Agonist Stimulation: The cells are then exposed to varying concentrations of the test compound (e.g., this compound).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or a microscope. The fluorescence intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: The concentration-response curves are generated, and the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is calculated.

experimental_workflow cluster_prep Cell Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis A HEK293/CHO Cells B Transfection with P2Y Receptor cDNA A->B C Selection of Stably Expressing Cells B->C D Loading with Calcium-sensitive Dye (e.g., Fura-2 AM) C->D E Stimulation with This compound (Concentration Gradient) D->E F Fluorescence Measurement E->F G Concentration-Response Curve Generation F->G H EC50 Calculation G->H

Experimental workflow for assessing P2Y receptor activation.

Signaling Pathways of P2Y Receptors

P2Y receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by their respective nucleotide agonists. They are broadly classified based on the type of G protein they couple to: Gq, Gi, or Gs.

  • Gq-coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6): Upon agonist binding, these receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • Gi-coupled P2Y Receptors (P2Y12, P2Y13, P2Y14): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gs-coupled P2Y Receptor (P2Y11): This receptor is unique as it can couple to both Gs and Gq proteins. Gs activation stimulates adenylyl cyclase, leading to an increase in cAMP production.

P2Y_Signaling_Pathways cluster_Gq Gq Signaling cluster_Gi Gi Signaling cluster_Gs Gs Signaling P2Y_Gq P2Y1, P2Y2, P2Y4, P2Y6 (e.g., activated by this compound for P2Y6) Gq Gq P2Y_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC P2Y_Gi P2Y12, P2Y13, P2Y14 Gi Gi P2Y_Gi->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease P2Y11 P2Y11 Gs Gs P2Y11->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Major signaling pathways of P2Y receptor subtypes.

Conclusion

The available data strongly supports that this compound is a highly selective and potent agonist for the P2Y6 receptor. Its negligible activity at other P2Y subtypes, as determined by robust functional assays, makes it an invaluable tool for elucidating the physiological and pathological roles of the P2Y6 receptor. Researchers utilizing this compound can be confident in its selectivity, which is crucial for attributing observed effects to the specific activation of the P2Y6 signaling cascade. This guide provides the necessary comparative data and methodological context to support the informed use of this compound in purinergic signaling research.

References

Validating P2Y6 Receptor Antagonism: A Comparative Guide on the Use of Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

A Methodological Comparison for Validating P2Y6 Receptor Antagonists: Insights from Knockout and Knockdown Studies

The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), has emerged as a promising target for therapeutic intervention in various inflammatory and neurodegenerative diseases. The development of selective antagonists, such as 3-phenacyl-UDP (MRS2578), is a key step in harnessing this potential. Rigorous validation of the specificity and mechanism of action of these antagonists is paramount. This guide provides a comparative overview of two powerful techniques for this purpose: P2Y6 receptor knockout (KO) and knockdown (KD) models. While direct studies validating this compound using these specific models are not extensively documented, this guide draws insights from studies on P2Y6 signaling and the use of these models for other P2Y6 ligands to present a comprehensive framework.

Comparison of P2Y6 Knockout and Knockdown Approaches

FeatureP2Y6 Knockout (KO)P2Y6 Knockdown (KD)
Principle Permanent inactivation of the P2Y6 gene in the germline, leading to a complete absence of the receptor in all cells.Temporary reduction in P2Y6 receptor expression, typically through the introduction of siRNA or shRNA.
Model System Genetically engineered animals (e.g., mice).In vitro cell cultures or in vivo using viral vectors.
Specificity Highly specific to the P2Y6 gene.Potential for off-target effects of siRNA/shRNA.
Duration of Effect Permanent and heritable.Transient, duration depends on the stability of the silencing molecule.
Advantages - Complete loss-of-function, providing a clear baseline. - Suitable for long-term in vivo studies. - Avoids off-target effects associated with chemical inhibitors.- Relatively rapid and cost-effective for in vitro studies. - Allows for temporal control of gene silencing. - Applicable to a wide range of cell types, including human cells.
Disadvantages - Time-consuming and expensive to generate. - Potential for developmental compensation. - Germline deletion may not be suitable for studying the receptor's role in specific adult tissues or at specific times.- Incomplete silencing can lead to ambiguous results. - Potential for off-target effects and immune responses. - In vivo delivery can be challenging.

Experimental Workflow for Validating P2Y6 Antagonists

The following diagram illustrates a typical workflow for validating a P2Y6 antagonist using either knockout or knockdown models.

cluster_KO P2Y6 Knockout Model cluster_KD P2Y6 Knockdown Model cluster_Assay Functional Assays KO_Model Generate P2Y6 KO mice KO_Validate Validate KO (Genotyping, qPCR, Western Blot) KO_Model->KO_Validate KO_Isolate Isolate primary cells or use whole animal KO_Validate->KO_Isolate Antagonist Pre-treat with antagonist (this compound) KO_Isolate->Antagonist Compare response to WT KD_Model Design & synthesize siRNA/shRNA KD_Transfect Transfect cells with siRNA/shRNA KD_Model->KD_Transfect KD_Validate Validate KD (qPCR, Western Blot) KD_Transfect->KD_Validate KD_Validate->Antagonist Compare response to control siRNA Agonist Treat with P2Y6 agonist (UDP) Measure Measure downstream signaling (e.g., Ca2+ flux, IP1 accumulation) Agonist->Measure Antagonist->Agonist Result Expected Outcome: - WT/Control: Agonist induces response, antagonist blocks it. - KO/KD: Agonist fails to induce a response. Measure->Result

Caption: Experimental workflow for antagonist validation.

P2Y6 Receptor Signaling Pathway

Understanding the P2Y6 signaling cascade is crucial for designing and interpreting validation experiments. Upon activation by UDP, the P2Y6 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Gq11 Gq/11 P2Y6->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ release ER->Ca2 Ca2->PKC Downstream Downstream Effects (e.g., Inflammation) PKC->Downstream Antagonist This compound Antagonist->P2Y6

Caption: P2Y6 receptor signaling pathway.

Detailed Experimental Protocols

P2Y6 Knockdown using siRNA in Cell Culture
  • Cell Culture: Plate cells (e.g., HL-60 or microglial cells) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute P2Y6-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.

  • Transfection:

    • For each well, dilute 5 µl of siRNA into 100 µl of serum-free medium.

    • In a separate tube, dilute 5 µl of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µl of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 210 µl of the complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • qPCR: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Quantify P2Y6 mRNA levels using specific primers and normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blot: Lyse the cells and determine the total protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a P2Y6-specific antibody.

Calcium Mobilization Assay
  • Cell Preparation: After 48-72 hours of siRNA transfection, harvest the cells and resuspend them in a calcium-free buffer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye and resuspend them in a buffer containing calcium.

  • Measurement:

    • Use a fluorometric imaging plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • For antagonist validation, add this compound at various concentrations and incubate for a specified time.

    • Stimulate the cells with a P2Y6 agonist (e.g., UDP) and record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Compare the response in P2Y6 knockdown cells to control cells, both in the presence and absence of the antagonist.

Concluding Remarks

The use of P2Y6 knockout and knockdown models provides a robust framework for the validation of antagonists like this compound. While knockout models offer the advantage of complete and permanent gene inactivation, knockdown approaches are more versatile for in vitro studies and allow for temporal control. The choice of model will depend on the specific research question, available resources, and the desired experimental system. The combination of these genetic tools with functional assays, such as calcium mobilization, allows for a thorough and reliable characterization of P2Y6 receptor antagonists, paving the way for their development as therapeutic agents.

Comparative Analysis of 3-phenacyl-UDP and Other P2Y6 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 3-phenacyl-UDP (also known as PSB 0474) with other key P2Y6 receptor agonists. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. This document summarizes quantitative data in tabular format, presents detailed experimental protocols, and includes visualizations of signaling pathways and experimental workflows.

Introduction to P2Y6 Receptor Agonism

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is activated by the endogenous ligand uridine diphosphate (UDP). Its activation triggers a cascade of intracellular events, primarily through coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key second messenger in numerous cellular processes. The P2Y6 receptor is implicated in a variety of physiological and pathophysiological conditions, including inflammation, neurotransmission, and cancer, making its agonists and antagonists valuable tools for research and potential therapeutic development.

Performance Comparison of P2Y6 Receptor Agonists

The potency of P2Y6 receptor agonists is typically determined by their half-maximal effective concentration (EC50) in functional assays, such as measuring intracellular calcium mobilization or inositol phosphate accumulation. The following table summarizes the EC50 values for this compound and other commonly studied P2Y6 receptor agonists.

AgonistEC50 (nM)Receptor SelectivityKey Characteristics
This compound (PSB 0474) 70[1]Selective for P2Y6 over P2Y2 and P2Y4[1]Potent and selective synthetic agonist.
Uridine diphosphate (UDP) 300[2][3][4]Endogenous agonist, also activates P2Y14.[1][5]The natural ligand for the P2Y6 receptor.
UDP-β-S 28-47[2][3]More stable towards ectonucleotidases than UDP.[3]A more stable analog of UDP, often used in vitro.
5-OMe-UDP 80[2]Agonist for P2Y6.A synthetic derivative of UDP with increased potency.
(S)-methanocarba-UDP 42[4]Full agonist.A conformationally constrained analog with high potency.
N4-Benzyloxy-CDP (MRS2964) 26[4]Potent and selective P2Y6 agonist.A chemically modified cytidine diphosphate derivative.
N4-methoxy-Cp3U (MRS2957) 12[4]Potent and selective P2Y6 agonist.A potent synthetic agonist.

Note: EC50 values can vary between different studies and experimental systems. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

P2Y6 Receptor Signaling Pathway

The activation of the P2Y6 receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps involved.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream Modulates activity PKC->Downstream Phosphorylates targets Agonist P2Y6 Agonist (e.g., this compound) Agonist->P2Y6 Binds to

Caption: P2Y6 receptor signaling cascade.

General Experimental Workflow for Agonist Screening

The following diagram outlines a typical workflow for evaluating the potency of P2Y6 receptor agonists using a calcium mobilization assay.

Agonist_Screening_Workflow A 1. Cell Culture (Cells expressing P2Y6 receptor) B 2. Dye Loading (Incubate with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C 3. Agonist Addition (Add varying concentrations of P2Y6 agonists, e.g., this compound) B->C D 4. Fluorescence Measurement (Monitor changes in intracellular calcium via fluorescence intensity) C->D E 5. Data Analysis (Generate dose-response curves and calculate EC50 values) D->E

Caption: Workflow for P2Y6 agonist screening.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a common method for measuring the activation of the P2Y6 receptor by monitoring changes in intracellular calcium concentration.

1. Cell Preparation:

  • Culture cells stably or transiently expressing the human P2Y6 receptor (e.g., 1321N1 astrocytoma cells or HEK293 cells) in an appropriate medium.

  • Seed the cells into 96-well or 384-well black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (final concentration typically 1-5 µM), and an organic anion transporter inhibitor like probenecid (final concentration ~2.5 mM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cell plates and wash the cells once with the buffered salt solution.

  • Add the dye-loading buffer to each well and incubate the plate in the dark at 37°C for 45-60 minutes.

3. Agonist Preparation:

  • Prepare serial dilutions of the P2Y6 receptor agonists (e.g., this compound, UDP) in the buffered salt solution. A typical concentration range would span from picomolar to micromolar.

4. Fluorescence Measurement:

  • After the incubation period, wash the cells to remove excess dye.

  • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for each well.

  • Add the prepared agonist solutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Plot the ΔF against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value for each agonist.

Inositol Phosphate Accumulation Assay

This assay provides a more direct measure of Gq protein activation by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activity.

1. Cell Labeling:

  • Seed P2Y6 receptor-expressing cells in 24-well or 48-well plates.

  • Once the cells reach near-confluency, replace the culture medium with inositol-free medium containing [³H]myo-inositol (typically 0.5-1 µCi/mL).

  • Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

2. Agonist Stimulation:

  • Wash the cells with a buffered salt solution to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Add varying concentrations of the P2Y6 receptor agonists and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction of Inositol Phosphates:

  • Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) or trichloroacetic acid.

  • Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.

  • Neutralize the extracts with a suitable base (e.g., KOH).

4. Separation and Quantification:

  • Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (e.g., with Dowex AG1-X8 columns).

  • Elute the [³H]IPs with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantify the radioactivity in the eluate using liquid scintillation counting.

5. Data Analysis:

  • Express the results as the percentage of total incorporated radioactivity that is converted to [³H]inositol phosphates.

  • Plot the percentage of conversion against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound stands out as a potent and selective P2Y6 receptor agonist, offering a valuable tool for researchers investigating the physiological and pathological roles of this receptor. Its higher potency compared to the endogenous ligand UDP, combined with its selectivity over other P2Y receptors, makes it a preferred choice for in vitro studies. The selection of an appropriate agonist should be guided by the specific requirements of the experiment, considering factors such as potency, selectivity, and stability. The experimental protocols provided in this guide offer a solid foundation for the characterization and comparison of these and other novel P2Y6 receptor agonists.

References

Unveiling P2Y14 Receptor Activation: A Side-by-Side Comparison of 3-phenacyl-UDP and a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental results using the P2Y14 receptor agonist, 3-phenacyl-UDP, and a negative control. This analysis is supported by experimental data and detailed protocols to facilitate the design and interpretation of studies targeting the P2Y14 receptor, a Gαi-coupled receptor involved in various physiological processes.

Executive Summary

The P2Y14 receptor, activated by UDP-sugars like UDP-glucose, represents a promising therapeutic target. To accurately characterize the effects of P2Y14 receptor activation, it is crucial to employ appropriate negative controls. This compound, a known P2Y6 receptor agonist, is often utilized as a negative control in P2Y14 receptor studies due to its lack of activity at this receptor subtype. This guide presents a side-by-side comparison of experimental data for a P2Y14 receptor agonist and this compound across key functional assays, demonstrating the specificity of P2Y14 activation.

Data Presentation

The following table summarizes the quantitative data from an intracellular calcium mobilization assay, comparing the activity of the P2Y14 receptor agonists UDP-glucose and MRS2690 with the negative control, this compound.

CompoundTarget ReceptorAssayResult (EC₅₀ or Activity)
UDP-glucoseP2Y14Intracellular Calcium Mobilization5980 ± 1140 nM[1]
MRS2690P2Y14Intracellular Calcium Mobilization538 ± 106 nM[1]
This compoundP2Y6 (used as P2Y14 negative control)Intracellular Calcium MobilizationInactive at concentrations up to 10 μM[1]

Mandatory Visualization

Below are diagrams illustrating the P2Y14 receptor signaling pathway and a general experimental workflow for assessing receptor activation.

P2Y14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects P2Y14 P2Y14 Receptor G_protein Gαi/βγ P2Y14->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization βγ subunit mediated MAPK_activation MAPK Activation G_protein->MAPK_activation cAMP cAMP AC->cAMP Conversion Agonist UDP-glucose (P2Y14 Agonist) Agonist->P2Y14 Negative_Control This compound (Negative Control) Negative_Control->P2Y14 No Activation ATP ATP ATP->AC Experimental_Workflow cluster_assays Assay Types start Start: Cells Expressing P2Y14 Receptor treatment Treatment with: - P2Y14 Agonist - this compound (Negative Control) start->treatment assay Functional Assay treatment->assay calcium Intracellular Calcium Mobilization assay->calcium gtp [³⁵S]GTPγS Binding assay->gtp camp cAMP Inhibition assay->camp data Data Acquisition analysis Data Analysis and Comparison data->analysis calcium->data gtp->data camp->data

References

Confirming the On-Target Effects of 3-Phenacyl-UDP with a Secondary Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the on-target effects of the synthetic uracil nucleotide derivative, 3-phenacyl-UDP. This compound is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.

Activation of the P2Y6 receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. This guide outlines a secondary assay to quantitatively measure a key downstream event—the release of intracellular calcium—thereby providing robust confirmation of the compound's intended biological activity. Furthermore, we present a comparison with alternative P2Y6 receptor agonists and provide detailed experimental protocols.

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and serves as a reliable readout for agonist activity.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 binds Gq Gq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_store Ca2+ Store IP3R->Ca_store opens channel Ca_release Intracellular Ca2+ Release Ca_store->Ca_release leads to

Caption: P2Y6 Receptor Signaling Cascade.

Secondary Assay: Intracellular Calcium Mobilization

To confirm the on-target effects of this compound, a fluorescent-based intracellular calcium mobilization assay is recommended. This assay directly measures the increase in cytosolic calcium concentration following P2Y6 receptor activation.

Experimental Protocol

This protocol outlines the measurement of intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y6 receptor (e.g., HEK293-P2Y6 cells) using a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

Materials:

  • P2Y6 receptor-expressing cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound

  • Alternative P2Y6 agonists (e.g., UDP, PSB0474)

  • P2Y6 antagonist (e.g., MRS2578) for specificity control

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Culture: Plate P2Y6-expressing cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and optionally probenecid (2.5 mM) in HBSS.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS (containing probenecid if used) to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for a set period (e.g., 20-30 seconds).

    • Using an automated injector, add varying concentrations of this compound or other test compounds to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a period of 2-5 minutes.

  • Controls:

    • Positive Control: Add a saturating concentration of a calcium ionophore like ionomycin to determine the maximum fluorescence signal.

    • Negative Control: Chelate extracellular calcium with EGTA prior to agonist addition to confirm the calcium release is from intracellular stores.

    • Specificity Control: Pre-incubate cells with a P2Y6 antagonist (e.g., MRS2578) before adding this compound to demonstrate that the observed calcium signal is P2Y6-dependent.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum signal obtained with ionomycin.

    • Plot the dose-response curve and calculate the EC50 value for each agonist.

Calcium_Assay_Workflow start Start: Plate P2Y6-expressing cells dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->dye_loading wash Wash to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence in plate reader wash->baseline add_compound Inject this compound or control compounds baseline->add_compound kinetic_read Measure kinetic fluorescence response add_compound->kinetic_read analyze Analyze data: Calculate ΔF, plot dose-response, determine EC50 kinetic_read->analyze end End: Confirm on-target effect analyze->end

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Comparative Data of P2Y6 Receptor Agonists

The following table summarizes the expected performance of this compound in comparison to other known P2Y6 receptor agonists in a calcium mobilization assay.

CompoundTarget(s)Expected Potency (EC50)Key Characteristics
This compound P2Y6 ~10-100 nM Potent and selective P2Y6 agonist.
Uridine diphosphate (UDP)P2Y6~100-500 nMEndogenous agonist, serves as a standard reference.
Uridine triphosphate (UTP)P2Y2, P2Y4, P2Y6Micromolar range for P2Y6Less selective, also activates other P2Y receptors.
PSB0474P2Y6~50-200 nMA selective synthetic P2Y6 agonist.

Note: The EC50 values are approximate and can vary depending on the cell line and specific assay conditions.

By following this guide, researchers can effectively design and execute a secondary assay to confirm the on-target effects of this compound, ensuring confidence in its mechanism of action for further drug development and research applications.

Literature review comparing the findings from studies using 3-phenacyl-UDP.

Author: BenchChem Technical Support Team. Date: November 2025

A potent and selective agonist, 3-phenacyl-UDP, has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the P2Y6 receptor. This guide provides a comprehensive comparison of its performance with other P2Y6 receptor ligands, supported by experimental data and detailed methodologies, to assist researchers in the fields of pharmacology, cell biology, and drug development.

3-Phenacyl-uridine 5'-diphosphate, commonly known as this compound or PSB 0474, is a synthetic derivative of the endogenous P2Y6 receptor agonist, uridine 5'-diphosphate (UDP). Its key characteristic is the addition of a phenacyl group at the N3 position of the uracil ring. This modification confers significantly increased potency and selectivity for the human P2Y6 receptor compared to the native ligand.

Performance Comparison of P2Y6 Receptor Ligands

The efficacy of this compound and its alternatives is typically assessed through functional assays, such as measuring the mobilization of intracellular calcium ([Ca²⁺]i) following receptor activation. The P2Y6 receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

CompoundTypeEC₅₀ / IC₅₀ (human P2Y6)Selectivity ProfileReference
This compound (PSB 0474) Agonist70 nMSelective for P2Y6 over P2Y2 and P2Y4 receptors.[1]
Uridine 5'-diphosphate (UDP)Agonist~300 nMAlso activates P2Y14 receptor.[2]
MRS2578Antagonist37 nMSelective for P2Y6 over P2Y1, P2Y2, P2Y4, and P2Y11 receptors.[2]

Table 1: Comparison of Potency and Selectivity of Key P2Y6 Receptor Ligands. EC₅₀ values represent the concentration of an agonist that gives half-maximal response, while IC₅₀ values represent the concentration of an antagonist that inhibits the response by half. Lower values indicate higher potency.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a direct N³-alkylation of UDP with 2-bromoacetophenone.

Materials:

  • Uridine 5'-diphosphate (UDP)

  • 2-Bromoacetophenone

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve UDP in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Add 2-bromoacetophenone to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using preparative HPLC to obtain pure this compound.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of P2Y6 receptor agonists.

Materials:

  • Human astrocytoma cell line 1321N1 stably transfected with the human P2Y6 receptor.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • Test compounds (this compound, UDP, etc.) and antagonists (MRS2578).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Culture: Culture the P2Y6-expressing 1321N1 cells in appropriate culture medium until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with a solution of the calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 60-90 minutes at 37°C.

  • Washing: After incubation, wash the cells with HBSS to remove excess dye.

  • Assay: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.

  • Compound Addition: Add varying concentrations of the agonist (e.g., this compound) to the wells. For antagonist testing, pre-incubate the cells with the antagonist (e.g., MRS2578) before adding the agonist.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value. For antagonists, calculate the IC₅₀ value from the inhibition of the agonist response.

Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Binds to Gq Gq protein P2Y6->Gq Activates PLC Phospholipase C IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds to PKC Protein Kinase C DAG->PKC Activates Ca2_ER Ca²⁺ (ER) Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream IP3R->Ca2_ER Opens PKC->Downstream

Caption: P2Y6 Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture P2Y6-expressing cells B Seed cells in 96-well plate A->B C Load cells with Ca²⁺ sensitive dye B->C D Wash to remove excess dye C->D E Measure baseline fluorescence D->E F Add test compounds (agonist/antagonist) E->F G Measure fluorescence change over time F->G H Generate dose-response curves G->H I Calculate EC₅₀ / IC₅₀ values H->I

Caption: Experimental Workflow for Calcium Mobilization Assay.

References

Evaluating the advantages of using 3-phenacyl-UDP over other P2Y6 agonists.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable agonist is paramount for the accurate investigation of the P2Y6 receptor, a G-protein coupled receptor implicated in various physiological and pathological processes. This guide provides a comprehensive comparison of 3-phenacyl-UDP with other P2Y6 agonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tool.

The P2Y6 receptor, activated by uridine diphosphate (UDP), is a key player in cellular signaling, primarily through the Gq protein pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels. This signaling cascade is involved in processes such as inflammation, phagocytosis, and neurotransmission. Consequently, potent and selective agonists are crucial for dissecting the receptor's roles in these phenomena.

Performance Comparison of P2Y6 Agonists

While the endogenous agonist UDP activates the P2Y6 receptor, its potency is moderate. Several synthetic agonists have been developed to overcome this limitation, offering higher potency and, in some cases, improved selectivity. Among these, this compound (also known as PSB 0474) has emerged as a valuable pharmacological tool.

The following table summarizes the potency of this compound in comparison to the endogenous agonist UDP and another commonly used synthetic agonist, 5-iodo-UDP (MRS 2693).

AgonistEC50 (nM)Reference
UDP300[1]
This compound (PSB 0474) 70 [1]
5-iodo-UDP (MRS 2693)15[1][2]

As the data indicates, this compound is significantly more potent than the natural agonist UDP.[1] However, other synthetic agonists, such as 5-iodo-UDP (MRS 2693), exhibit even greater potency.[1][2]

P2Y6 Receptor Signaling Pathway

The activation of the P2Y6 receptor by an agonist initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq protein P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cellular_Response Cellular Response Ca2_cyto->Cellular_Response triggers Agonist This compound (or other agonist) Agonist->P2Y6 binds

P2Y6 receptor signaling cascade.

Experimental Workflow for Agonist Evaluation

The following diagram outlines a typical workflow for characterizing the activity of a P2Y6 agonist.

Experimental_Workflow start Start: Select P2Y6-expressing cells assay_choice Choose Assay start->assay_choice calcium_assay Calcium Mobilization Assay assay_choice->calcium_assay Functional ip_assay Inositol Phosphate Accumulation Assay assay_choice->ip_assay Second Messenger load_dye Load cells with Ca²⁺ indicator dye calcium_assay->load_dye label_inositol Label cells with [³H]inositol ip_assay->label_inositol add_agonist Add P2Y6 Agonist (e.g., this compound) load_dye->add_agonist label_inositol->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence extract_ip Extract and separate inositol phosphates add_agonist->extract_ip data_analysis Data Analysis: Dose-response curves, EC50 calculation measure_fluorescence->data_analysis extract_ip->data_analysis end End: Characterize agonist potency and efficacy data_analysis->end

Workflow for evaluating P2Y6 agonists.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to P2Y6 agonist stimulation using a fluorescent calcium indicator.

Materials:

  • P2Y6-expressing cells (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • P2Y6 agonists (this compound, UDP, etc.)

  • P2Y6 antagonist (e.g., MRS2578) for validation

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate P2Y6-expressing cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a typical concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorometric plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of the P2Y6 agonist to the wells.

    • Continuously record the fluorescence intensity. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission intensity at ~516 nm following excitation at ~494 nm.

  • Data Analysis:

    • The change in fluorescence intensity or ratio is proportional to the change in [Ca²⁺]i.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), the downstream second messengers of P2Y6 receptor activation.

Materials:

  • P2Y6-expressing cells

  • Inositol-free DMEM

  • myo-[³H]inositol

  • LiCl solution

  • Perchloric acid (PCA)

  • KOH solution

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Plate P2Y6-expressing cells in 12-well or 24-well plates.

    • When cells reach 70-80% confluency, replace the medium with inositol-free DMEM containing myo-[³H]inositol (e.g., 1 µCi/well) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add different concentrations of the P2Y6 agonist and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M).

    • Incubate on ice for 30 minutes to precipitate proteins and lipids.

    • Neutralize the extracts with a KOH solution.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove unincorporated [³H]inositol.

    • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification and Data Analysis:

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value from this curve.

References

Safety Operating Guide

Proper Disposal of 3-phenacyl-UDP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-phenacyl-UDP, a uridine diphosphate derivative. The following procedures are based on general best practices for chemical waste management and should be implemented in accordance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and treat it as chemical waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, aiding in its proper handling and disposal assessment.

PropertyValueSource
Chemical Formula C₁₇H₂₀N₂O₁₃P₂Jena Bioscience[1]
Molecular Weight 522.29 g/mol (free acid)Jena Bioscience[1]
CAS Number 917567-60-3Jena Bioscience[1]
Appearance Colorless to slightly yellow solution in waterJena Bioscience[1]
Storage Temperature -20°CJena Bioscience[1]
pH 7.5 ±0.5Jena Bioscience[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a structured protocol to ensure safety and regulatory compliance. As a specific Safety Data Sheet (SDS) from the manufacturer was not directly accessible, these guidelines are based on general principles for chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound is a modified nucleotide analog. Due to the phenacyl group, it should be treated as a chemical waste product. Do not dispose of it down the drain.

  • Segregate from Other Waste Streams: Keep this compound waste separate from biological, radioactive, or other incompatible chemical waste streams to prevent unintended reactions.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste. The container should be clearly labeled.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Include the date when the first waste was added to the container.

Step 3: Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Follow Accumulation Limits: Adhere to your institution's guidelines regarding the maximum volume of hazardous waste that can be accumulated in the laboratory and the time limits for storage.

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the chemical waste.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Characteristics (Chemical, Non-Radioactive, Non-Biohazardous) start->assess_waste select_container Select Leak-Proof, Chemically Resistant Container assess_waste->select_container label_container Label Container: 'Hazardous Waste' 'this compound' Date, Quantity select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste check_full Container Full or Time Limit Reached? store_waste->check_full check_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup check_full->contact_ehs Yes complete_paperwork Complete Waste Disposal Manifest/Forms contact_ehs->complete_paperwork end End: Waste Transferred to EHS complete_paperwork->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution's Environmental Health and Safety department or local and national regulations. Always consult your institution's policies and the manufacturer's Safety Data Sheet for complete and specific disposal instructions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.